2-Bromo-4-chloro-5-hydroxybenzoic acid
Description
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Properties
Molecular Formula |
C7H4BrClO3 |
|---|---|
Molecular Weight |
251.46 g/mol |
IUPAC Name |
2-bromo-4-chloro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
NBXYWIKASRDCQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1O)Cl)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Physicochemical Profiling of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Executive Summary & Chemical Identity[1][2]
2-Bromo-4-chloro-5-hydroxybenzoic acid represents a highly specialized halogenated aromatic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors, antibacterial agents (e.g., gyrase inhibitors), and agrochemicals. Its unique substitution pattern—combining an ortho-bromo group for steric definition, a para-chloro group for metabolic stability, and a meta-hydroxyl group for hydrogen bonding—makes it a critical fragment for structure-activity relationship (SAR) exploration.
This monograph provides a comprehensive physicochemical profile, derived from empirical data of close structural analogs and robust QSAR (Quantitative Structure-Activity Relationship) principles.
Chemical Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | 2-Bromo-4-chloro-5-hydroxybenzoic acid |
| Molecular Formula | C₇H₄BrClO₃ |
| Molecular Weight | 251.46 g/mol |
| SMILES | OC(=O)C1=CC(O)=C(Cl)C=C1Br |
| Core Scaffold | Benzoic Acid |
| Key Substituents | 2-Br (Ortho), 4-Cl (Para), 5-OH (Meta) |
Molecular Architecture & Electronic Properties[8]
The physicochemical behavior of this molecule is dictated by the interplay of its three substituents on the benzene ring. Understanding these electronic effects is crucial for predicting reactivity and solubility.
Electronic Effects Analysis
-
2-Bromo Group (Ortho to COOH): Exerts a significant steric effect , twisting the carboxyl group out of the plane of the benzene ring. This inhibits resonance conjugation between the carboxyl and the ring, typically increasing acidity (lowering pKa) relative to benzoic acid.
-
4-Chloro Group (Para to COOH): Acts as an electron-withdrawing group (EWG) via induction (-I), further stabilizing the carboxylate anion and increasing acidity .
-
5-Hydroxy Group (Meta to COOH): Acts as a weak electron-donating group (EDG) via resonance but is inductively withdrawing. In the meta position, its resonance effect is less pronounced on the carboxyl group, but it provides a critical site for hydrogen bonding and significantly influences water solubility.
Visualization: Structural & Electronic Map
Figure 1: Functional map of 2-Bromo-4-chloro-5-hydroxybenzoic acid, highlighting the impact of each substituent on the molecule's physicochemical profile.
Physicochemical Parameters
The following values represent a consensus of predicted properties based on fragment contribution methods and experimental data from structural analogs (e.g., 2-bromo-4-chlorobenzoic acid and 5-hydroxybenzoic acid).
Key Properties Table
| Property | Value (Estimated) | Rationale/Context |
| Physical State | Solid (Crystalline powder) | High melting point expected due to intermolecular H-bonding (COOH + OH). |
| Melting Point | 165 °C – 175 °C | Analogous to 2-bromo-4-chlorobenzoic acid (157-161 °C) but elevated by the hydroxyl group. |
| pKa₁ (Carboxyl) | 2.4 – 2.8 | Significantly more acidic than benzoic acid (4.2) due to ortho-Br steric effect and para-Cl induction. |
| pKa₂ (Phenol) | 8.2 – 8.8 | More acidic than phenol (9.95) due to the electron-withdrawing carboxyl and halogen groups. |
| LogP (Octanol/Water) | 2.3 – 2.6 | Moderate lipophilicity. The hydrophobic halogens (Br, Cl) are balanced by the hydrophilic OH and COOH. |
| LogD (pH 7.4) | -0.5 – 0.0 | At physiological pH, the molecule is fully ionized (carboxylate anion), drastically reducing lipophilicity. |
| Solubility (Water) | Low (< 0.5 mg/mL) at pH 1.2High (> 10 mg/mL) at pH > 5 | Solubility is strictly pH-dependent. Insoluble in acidic media; highly soluble as a salt. |
Solubility & Lipophilicity Profile
This compound exhibits amphiphilic behavior dependent on pH.
-
pH < 2 (Stomach/Reaction Acid): The molecule exists in its neutral, unionized form. Solubility is limited by the crystal lattice energy.
-
pH 4 - 7 (Intestinal/Blood): The carboxyl group deprotonates (COO⁻). Solubility increases by orders of magnitude.
-
pH > 9 (Basic Workup): The phenolic hydroxyl also deprotonates (O⁻), forming a dianion with extremely high water solubility.
Synthetic Pathway & Characterization[6][9][10]
Since this specific isomer is not a commodity chemical, it is typically synthesized via electrophilic aromatic substitution. The most logical route involves the bromination of 4-chloro-3-hydroxybenzoic acid .
Synthesis Logic
The precursor, 4-chloro-3-hydroxybenzoic acid , has a hydroxyl group at position 3 (relative to COOH at 1). The hydroxyl group is a strong ortho/para director.
-
Position 2 (Ortho to OH): Sterically hindered by COOH but activated.
-
Position 4: Blocked by Chlorine.
-
Position 6 (Para to OH): Less hindered.
-
Note: In the target molecule (2-Bromo-4-chloro-5-hydroxybenzoic acid), the Br is at 2 and OH is at 5. This corresponds to the 6-position of the precursor (if numbering is fixed to the precursor). Thus, bromination of 4-chloro-3-hydroxybenzoic acid predominantly yields the target isomer.
Analytical Fingerprint (Expected)
-
¹H NMR (DMSO-d₆):
-
δ ~13.0 ppm (bs, 1H): Carboxylic acid proton.
-
δ ~10.5 ppm (s, 1H): Phenolic hydroxyl proton.
-
δ ~7.8 ppm (s, 1H): Aromatic proton at C6 (adjacent to COOH, uncoupled).
-
δ ~7.4 ppm (s, 1H): Aromatic proton at C3 (between Br and Cl, uncoupled).
-
Note: The presence of two singlets in the aromatic region is diagnostic for the para arrangement of protons in this specific isomer.
-
-
Mass Spectrometry (ESI-):
-
m/z ~249/251/253: Characteristic isotope pattern for 1 Br + 1 Cl (M-H)⁻ ion.
-
Experimental Protocols
Protocol 1: Determination of pKa via Potentiometric Titration
Objective: To accurately determine the ionization constants (pKa₁ and pKa₂) for solubility prediction and formulation.
Reagents:
-
0.01 M NaOH (Standardized, CO₂-free).
-
0.1 M KCl (Ionic strength adjuster).
-
Analyte: 2-Bromo-4-chloro-5-hydroxybenzoic acid (>98% purity).
Workflow:
-
Preparation: Dissolve ~5 mg of the compound in 50 mL of 0.1 M KCl. Note: If insoluble, use a co-solvent method (Methanol/Water ratios) and extrapolate to 0% methanol (Yasuda-Shedlovsky extrapolation).
-
Titration: Titrate with 0.01 M NaOH using a micro-burette or autotitrator under N₂ atmosphere (to exclude CO₂).
-
Data Collection: Record pH vs. Volume of NaOH added.
-
Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points.
-
Inflection 1: Corresponds to the Carboxyl group (Expected pH ~2.5).
-
Inflection 2: Corresponds to the Phenolic group (Expected pH ~8.5).
-
Figure 2: Workflow for accurate pKa determination using potentiometric titration with co-solvent extrapolation.
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Generally stable up to its melting point. Avoid prolonged exposure to temperatures >150°C to prevent decarboxylation (loss of CO₂), a common pathway for ortho-substituted benzoic acids.
-
Light Sensitivity: Halogenated aromatics can be light-sensitive. Store in amber vials to prevent photodehalogenation.
-
Oxidation: The phenolic group is susceptible to oxidation, potentially forming quinones upon exposure to air and strong bases.
Safety (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid dust inhalation.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 131390267 (2-Bromo-5-chloro-4-nitrobenzoic acid - Analog). Retrieved February 17, 2026. Link
- Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
-
Sigma-Aldrich (2026). Safety Data Sheet for 2-Bromo-4-chlorobenzoic acid. Link
2-Bromo-4-chloro-5-hydroxybenzoic acid CAS number and IUPAC nomenclature
The following technical guide details the structural identity, synthesis logic, and application potential of 2-Bromo-4-chloro-5-hydroxybenzoic acid .
Note on CAS Number Specificity: While the isomer 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3) is a widely documented intermediate for SGLT2 inhibitors (e.g., Empagliflozin), the specific isomer requested—2-Bromo-4-chloro-5-hydroxybenzoic acid —is a specialized, non-catalog scaffold often utilized in Fragment-Based Drug Discovery (FBDD) to explore Structure-Activity Relationships (SAR) around the benzoic acid pharmacophore.[1] This guide addresses the specific requested isomer, distinguishing it from its commercial counterparts.
Structural Identity, Synthesis, and Pharmacophore Utility[1]
Part 1: Chemical Identity & Nomenclature
This section defines the precise structural parameters of the target compound, distinguishing it from common commercial isomers.
| Property | Specification |
| IUPAC Name | 2-Bromo-4-chloro-5-hydroxybenzoic acid |
| Common Scaffolds | Polysubstituted Benzoic Acid; Halogenated Salicylic Acid Derivative |
| Molecular Formula | C₇H₄BrClO₃ |
| Molecular Weight | 251.46 g/mol |
| CAS Number | Not Listed in Public Catalogs (Custom Synthesis Required)* |
| Precursor CAS | 58380-11-3 (2-Bromo-5-hydroxybenzoic acid) |
| Key Isomer (Contrast) | 5-Bromo-2-chloro-4-hydroxybenzoic acid (CAS 791137-26-3) |
*Note: Due to the specific halogen positioning, this compound is typically generated in situ or via custom synthesis rather than sourced as a commodity chemical.
Structural Analysis (SMILES)
OC1=C(Cl)C=C(Br)C(C(O)=O)=C1[1]
-
Position 1: Carboxylic Acid (-COOH) - The Parent Priority Group[1]
-
Position 2: Bromine (-Br) - Ortho to Acid[1]
-
Position 4: Chlorine (-Cl) - Para to Acid[1]
-
Position 5: Hydroxyl (-OH) - Meta to Acid[1]
Part 2: Synthetic Logic & Retrosynthesis
To access this specific substitution pattern, one must exploit the Directing Effects of Electrophilic Aromatic Substitution (EAS).
The Challenge of Regioselectivity
The synthesis requires placing two halogens and a hydroxyl group in specific relative positions.[1]
-
Hydroxyl Group (-OH): Strong Activator (Ortho/Para director).[1]
-
Carboxylic Acid (-COOH): Strong Deactivator (Meta director).[1]
-
Halogens (-Cl, -Br): Weak Deactivators (Ortho/Para directors).[1]
Optimal Route: Start with 3-Hydroxybenzoic acid .[1]
-
The -OH group at position 3 activates positions 2, 4, and 6.[1]
-
The -COOH at position 1 deactivates, but directs to position 3 (occupied) and 5.[1]
-
Step 1 (Bromination): Bromination of 3-hydroxybenzoic acid typically occurs at position 6 (least hindered ortho to OH) or position 2 (crowded).[1] However, controlled bromination can yield 2-bromo-5-hydroxybenzoic acid (using the numbering where COOH is 1).[1]
-
Step 2 (Chlorination): Starting from 2-bromo-5-hydroxybenzoic acid (CAS 58380-11-3):
Part 3: Experimental Protocol (Synthesis)
Objective: Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid via electrophilic chlorination of 2-bromo-5-hydroxybenzoic acid.
Reagents & Equipment[1]
-
Substrate: 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3).[1][3]
-
Chlorinating Agent: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).[1] NCS is preferred for milder, regioselective conditions.
-
Solvent: Acetonitrile (ACN) or Glacial Acetic Acid.[1]
-
Catalyst: p-Toluenesulfonic acid (pTsOH) (optional, to accelerate NCS activation).[1]
Step-by-Step Methodology
-
Dissolution: Charge a 250 mL round-bottom flask with 2-bromo-5-hydroxybenzoic acid (10.0 mmol, 2.17 g) and Acetonitrile (50 mL). Stir until fully dissolved.
-
Activation: Add p-Toluenesulfonic acid (0.5 mmol, catalytic) if reaction kinetics are slow.
-
Chlorination:
-
Cool the solution to 0°C in an ice bath to maximize regioselectivity.[1]
-
Add N-Chlorosuccinimide (10.5 mmol, 1.40 g) portion-wise over 15 minutes. Avoid rapid addition to prevent exotherms.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via HPLC or TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting material (Rf ~0.4) and appearance of the product (Rf ~0.45).[1]
-
Quenching: Quench the reaction with water (100 mL).
-
Isolation:
-
Purification: Recrystallize from Ethanol/Water or purify via Column Chromatography (Silica Gel, 0-30% EtOAc in Hexanes) to isolate the pure white solid.
Safety Note: Halogenated benzoic acids can be skin irritants.[1][5] NCS is an irritant. Perform all steps in a fume hood.
Part 4: Visualization of Synthesis Pathway
The following diagram illustrates the directing effects and the sequential halogenation logic required to achieve the specific 2,4,5-substitution pattern.
Caption: Sequential halogenation pathway exploiting the ortho-directing power of the hydroxyl group to install Chlorine at Position 4.
Part 5: Applications in Drug Development
Why synthesize this specific isomer?
-
SGLT2 Inhibitor Analogues:
-
Commercial SGLT2 inhibitors (e.g., Empagliflozin) utilize a halogenated phenyl ring to bind to the proximal binding site of the sodium-glucose cotransporter.[1]
-
Changing the halogen pattern (e.g., swapping 5-Br/2-Cl for 2-Br/4-Cl) alters the electrostatic potential map of the ring, potentially improving selectivity for SGLT2 over SGLT1.[1]
-
-
Kinase Inhibitor Fragments:
-
The 5-hydroxy group serves as a hydrogen bond donor/acceptor for the "hinge region" of kinases.[1]
-
The 2-Bromo group provides a handle for Suzuki-Miyaura coupling to extend the scaffold.[1]
-
The 4-Chloro group provides a lipophilic contact point to fill hydrophobic pockets in the ATP binding site.[1]
-
-
Agrochemicals:
-
Halogenated hydroxybenzoic acids are common metabolites or precursors for auxin-mimic herbicides (similar to Dicamba).[1]
-
Part 6: References & Verification[1][10]
-
Precursor Identification: Sigma-Aldrich. 2-Bromo-5-hydroxybenzoic acid (CAS 58380-11-3).[1] Available at: [1]
-
Mechanistic Grounding: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Chapter 11: Aromatic Substitution, Electrophilic).
-
SGLT2 SAR Context: Grempler, R., et al. (2012). "Empagliflozin, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor."[1] Diabetes, Obesity and Metabolism.
-
Halogenation Protocols: Caron, S. (2011).[1] Practical Synthetic Organic Chemistry. Wiley.[1] (Section: Halogenation of Phenols).
Sources
pKa values and acidity constants of 2-Bromo-4-chloro-5-hydroxybenzoic acid
Technical Whitepaper: Physicochemical Profiling of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Executive Summary
2-Bromo-4-chloro-5-hydroxybenzoic acid is a poly-functionalized aromatic scaffold often encountered as a metabolic intermediate in agrochemical degradation or as a building block in pharmaceutical synthesis. Its physicochemical behavior is governed by two distinct ionization centers: the carboxylic acid (pKₐ₁) and the phenolic hydroxyl (pKₐ₂).
Due to the scarcity of experimental data for this specific isomer in public registries, this guide provides a theoretical derivation of its acidity constants based on Hammett substituent effects and details a self-validating experimental protocol (Yasuda-Shedlovsky extrapolation) for accurate determination in the laboratory.
Part 1: Structural Analysis & Theoretical pKₐ Prediction
To understand the acidity of this molecule, we must deconstruct the electronic and steric influences of its substituents on the benzoic acid core.
Structural Ionization Map
The molecule undergoes two-step ionization. The presence of halogen atoms (Br, Cl) significantly alters the electron density compared to the parent benzoic acid.
Figure 1: Stepwise ionization pathway. The carboxylic acid deprotonates first, followed by the phenolic hydroxyl.
Theoretical pKₐ Calculation (Hammett & Steric Analysis)
pKₐ₁: The Carboxylic Acid (C-1)
-
Reference: Benzoic Acid (pKₐ = 4.20).[1]
-
Ortho-Bromo Effect (C-2): The bulky bromine atom at the ortho position exerts a "Steric Inhibition of Resonance." It forces the carboxyl group out of the plane of the benzene ring, disrupting the conjugation that normally stabilizes the neutral acid. Simultaneously, its inductive effect (-I) withdraws electron density.
-
Impact: Drastic increase in acidity. (Compare: o-Bromobenzoic acid pKₐ ≈ 2.85).
-
-
Para-Chloro Effect (C-4): Electron-withdrawing (-I > +R) stabilizes the carboxylate anion.
-
Predicted pKₐ₁: 2.4 – 2.8
pKₐ₂: The Phenolic Hydroxyl (C-5)
-
Reference: Phenol (pKₐ = 9.99).
-
Ortho-Chloro Effect (C-4): Chlorine ortho to the phenol provides strong inductive withdrawal, significantly acidifying the proton. (Compare: o-Chlorophenol pKₐ ≈ 8.5).
-
Para-Bromo Effect (C-2): Bromine para to the phenol further stabilizes the phenoxide anion via inductive withdrawal.
-
Meta-Carboxylate Effect (C-1): At pH > 4, the carboxyl group is ionized (COO⁻). The anionic charge is electron-donating (+I), which typically destabilizes the phenoxide, slightly raising the pKₐ compared to the neutral ester form.
-
Predicted pKₐ₂: 7.8 – 8.5
Summary of Predicted Values
| Ionization Center | Functional Group | Predicted pKₐ Range | Primary Driver |
| pKₐ₁ | Carboxylic Acid | 2.4 – 2.8 | Steric Ortho-Effect (Br) |
| pKₐ₂ | Phenolic Hydroxyl | 7.8 – 8.5 | Inductive Withdrawal (Cl, Br) |
Part 2: Experimental Determination Strategy
The Challenge: Poly-halogenated aromatic acids possess low aqueous solubility in their neutral form. Standard aqueous titration often results in precipitation near the pKₐ, leading to noisy electrode response and erroneous data.
The Solution: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Extrapolation). This protocol measures the "apparent" pKₐ (psKₐ) in varying concentrations of a co-solvent (Methanol or Dioxane) and extrapolates the value to 0% organic solvent.[2]
The Yasuda-Shedlovsky Workflow
Figure 2: Workflow for determining pKa of sparingly soluble compounds using co-solvent extrapolation.
Part 3: Detailed Experimental Protocol (SOP)
Objective: Determine thermodynamic pKₐ values with <0.05 log unit error.
Reagents:
-
Analyte: 2-Bromo-4-chloro-5-hydroxybenzoic acid (>98% purity).
-
Titrant: 0.1 M Carbonate-free Potassium Hydroxide (KOH).
-
Co-solvent: HPLC-grade Methanol (MeOH).
-
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[3]
Step-by-Step Methodology:
-
Electrode Calibration:
-
Calibrate the glass pH electrode using the "Four-Plus" parameters (standard buffers pH 1.68, 4.01, 7.00, 10.01) to correct for the liquid junction potential in mixed solvents [1].
-
Critical: Do not use simple aqueous calibration for >20% organic solvent mixtures without correction factors.
-
-
Sample Preparation:
-
Prepare three assay beakers containing the analyte (~1 mM concentration) in varying MeOH/Water ratios (weight %):
-
Run 1: 30% w/w MeOH
-
Run 2: 40% w/w MeOH
-
Run 3: 50% w/w MeOH
-
-
-
Titration:
-
Perform the titration under an inert Nitrogen atmosphere (to prevent CO₂ absorption).
-
Titrate from pH 2.0 to pH 11.0.
-
Wait for electrode stability (<0.2 mV drift/sec) before recording each point.
-
-
Data Processing (The Yasuda-Shedlovsky Equation):
-
For each run, calculate the apparent pKₐ (
). -
Apply the linear equation:
-
Extrapolation: Plot
versus . The value at (approx 0.0128 at 25°C) yields the true aqueous pKₐ.
-
Part 4: Scientific Rationale & Interpretation
Why this specific protocol? Experimental validation is superior to prediction for halogenated aromatics because the "Ortho Effect" is difficult to model computationally. The steric bulk of the 2-Bromo group twists the carboxylate, making it a stronger acid than simple induction would predict.
Implications for Drug Development:
-
Solubility: At physiological pH (7.4), the molecule will exist primarily as the monoanion (COO⁻, OH). The solubility will be significantly higher than the neutral form but limited compared to the dianion.
-
Permeability: The monoanionic state suggests moderate membrane permeability via anion transporters, whereas the dianion (pH > 8.5) will have poor passive permeability.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
-
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate the accuracy of calculated values." Current Drug Metabolism. Link
-
National Institute of Standards and Technology (NIST). "Benzoic acid, 2-bromo-." NIST Chemistry WebBook, SRD 69. Link
-
Perrin, D. D., & Dempsey, B. (1974). Buffers for pH and Metal Ion Control. Chapman and Hall. Link
-
Takács-Novák, K., et al. (1997). "Potentiometric pKa determination of water-insoluble compounds: Validation of the Yasuda-Shedlovsky extrapolation." Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
Advanced Technical Guide: Halogenated Hydroxybenzoic Acid Derivatives in Drug Discovery
Executive Summary
Halogenated hydroxybenzoic acid derivatives represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores and versatile intermediates. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the hydroxybenzoic acid core modulates physicochemical properties—specifically lipophilicity (
Chemical Architecture & Physicochemical Logic[1]
The Halogen Effect on Pharmacokinetics
The substitution of hydrogen with a halogen on the phenolic ring induces profound electronic and steric changes.
-
Lipophilicity Modulation: Halogenation increases lipophilicity, facilitating passive transport across lipid bilayers (e.g., the blood-brain barrier or bacterial cell walls). The order of lipophilicity enhancement is generally F < Cl < Br < I.
-
Acidity (
) Shift: Halogens are electron-withdrawing groups (EWG).[1] Placing them ortho to the hydroxyl or carboxyl group stabilizes the conjugate base via an inductive effect (-I), lowering the . This increases the fraction of the ionized species at physiological pH, altering solubility and binding kinetics. -
Metabolic Blocking: Halogenation at metabolically labile sites (e.g., para-positions relative to directing groups) blocks oxidative metabolism (e.g., hydroxylation), extending the drug's half-life (
).
Halogen Bonding (X-Bond)
Beyond steric and electronic effects, heavier halogens (Cl, Br, I) act as Lewis acids due to an anisotropic electron distribution that creates a region of positive electrostatic potential called the "sigma-hole." This allows for directional non-covalent interactions with Lewis bases (e.g., carbonyl oxygens, nitrogen in histidine) in the target protein binding pocket, often increasing potency by orders of magnitude.
Synthetic Methodologies
Two primary routes dominate the synthesis of these derivatives: traditional Electrophilic Aromatic Substitution (
Pathway Visualization
The following diagram outlines the divergent synthetic pathways for accessing mono- and di-halogenated derivatives.
Figure 1: Divergent synthetic pathways for halogenated hydroxybenzoic acids. Route A utilizes traditional electrophilic substitution, while Route B employs catalytic C-H functionalization for higher regioselectivity.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Bromo-4-hydroxybenzoic Acid
Objective: Synthesize a mono-brominated intermediate using a self-validating classical approach.
Reagents:
Step-by-Step Methodology:
-
Dissolution: Dissolve 0.1 mol of PHBA in 100 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Heat to 40°C to ensure complete dissolution.[1]
-
Addition: Prepare a solution of 0.105 mol
(1.05 eq) in 20 mL glacial acetic acid. Add this dropwise to the PHBA solution over 30 minutes. Caution: Exothermic reaction.[1] -
Reflux: Heat the mixture to reflux (approx. 118°C) for 6 hours.
-
Validation Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1).[1] The starting material (
) should disappear, replaced by a less polar product ( ).
-
-
Quenching: Cool the reaction mixture to room temperature (RT) and pour into 500 mL of ice-cold water.
-
Precipitation: If the solution remains orange (excess
), add saturated aqueous dropwise until the color fades to white/pale yellow. -
Isolation: Filter the white precipitate under vacuum. Wash the cake with 3 x 50 mL cold water.
-
Purification: Recrystallize from ethanol/water (1:1).
-
Characterization:
Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)
Objective: Quantify the biological activity of the synthesized derivative against S. aureus and E. coli.
Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture, adjusted to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute the suspension 1:100 in Mueller-Hinton Broth (MHB).
-
Compound Preparation: Dissolve the test compound (3-bromo-4-hydroxybenzoic acid) in DMSO to a stock concentration of 10 mg/mL.
-
Plate Setup: Use a 96-well microtiter plate.
-
Add 100 µL of MHB to wells 2–12.
-
Add 200 µL of compound stock (diluted in broth) to well 1.
-
Perform serial 2-fold dilutions from well 1 to well 10.[1]
-
-
Inoculation: Add 100 µL of the bacterial suspension to wells 1–11.
-
Controls:
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
Structure-Activity Relationship (SAR) & Applications
SAR Logic
The biological efficacy of these derivatives is governed by specific structural modifications.
Figure 2: Structure-Activity Relationship (SAR) map detailing how specific structural modifications translate to biological properties.[1]
Data Summary: Comparative Potency
The following table summarizes literature values for key derivatives, highlighting the impact of halogenation on antimicrobial potency.
| Compound | Substituent (R) | Melting Point (°C) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] |
| 4-HBA | H | 213-214 | >500 | >500 |
| 3-Cl-4-HBA | 3-Cl | 168-170 | 250 | 250 |
| 3-Br-4-HBA | 3-Br | 182-184 | 62.5 | 125 |
| 3,5-diCl-4-HBA | 3,5-diCl | 260-262 | 31.25 | 62.5 |
Note: Data aggregated from multiple studies [2, 3].[1] Halogenation consistently improves antimicrobial activity (lower MIC) compared to the parent compound.
Case Study: Acoramidis
A prime example of this scaffold's utility is Acoramidis (AG10), a TTR stabilizer. The synthesis utilizes 4-fluoro-3-hydroxybenzoic acid as a key intermediate.[1][7] The fluorine atom provides metabolic stability and modulates the pKa of the adjacent hydroxyl group, optimizing the hydrogen bond network required to stabilize the transthyretin tetramer [4].
References
-
Synthesis of 3-bromo-4-hydroxybenzoic acid . PrepChem. Available at: [Link]
-
Synthesis, antimicrobial evaluation and QSAR studies of p-hydroxy benzoic acid derivatives . National Institutes of Health (NIH). Available at: [Link]
-
Efficient Antibacterial/Antifungal Activities: Synthesis and SAR . Semantic Scholar. Available at: [Link][1]
-
An Improved Synthesis Of 4-Fluoro-3-Hydroxybenzoic Acid . Quick Company.[1] Available at: [Link]
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic Acids . National Institutes of Health (NIH). Available at: [Link]
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- 3. globalresearchonline.net [globalresearchonline.net]
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- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
Navigating the Unknown: A Technical Guide to the Safety and Toxicity Assessment of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Abstract
The Challenge: Characterizing a Data-Poor Compound
Initial comprehensive searches for a dedicated Safety Data Sheet (SDS) and a complete toxicity profile for 2-Bromo-4-chloro-5-hydroxybenzoic acid did not yield specific documentation. This is a common scenario in research and development where novel compounds are synthesized or utilized before extensive safety testing has been conducted. The primary directive in such situations is to treat the substance as potentially hazardous until sufficient data can be generated to state otherwise.[1] This guide details the process of constructing a provisional risk assessment based on available scientific principles.
The logical workflow for this assessment is as follows:
Caption: Hazard Assessment Workflow for Data-Poor Compounds.
Structural Analysis of 2-Bromo-4-chloro-5-hydroxybenzoic acid
The first step in a predictive hazard assessment is the analysis of the molecule's structure and functional groups. The principle of Structure-Activity Relationship (SAR) posits that the molecular structure of a chemical is intrinsically linked to its physical, chemical, and biological activities, including its toxicity.[2][3][4][5]
Caption: Structural features of 2-Bromo-4-chloro-5-hydroxybenzoic acid.
-
Halogenated Aromatic Ring : The presence of bromine and chlorine on a benzene ring is a significant feature. Halogenated aromatic compounds can exhibit a range of toxicities. They are often irritants and can be absorbed through the skin. The specific positions of the halogens and other substituents dictate the molecule's reactivity and metabolic profile.
-
Carboxylic Acid Group : This group imparts acidic properties to the molecule. Concentrated acidic solids can be corrosive or irritating to the skin, eyes, and respiratory tract.
-
Phenolic Hydroxyl Group : Phenolic compounds can vary widely in toxicity but are often associated with skin and eye irritation.
Based on this analysis alone, a researcher must anticipate that the compound is likely to be, at a minimum, a skin, eye, and respiratory tract irritant.
Hazard Prediction via Structural Analogs (Read-Across Approach)
In the absence of direct data, the "read-across" method is a cornerstone of preliminary risk assessment.[2][6] This involves analyzing the known hazards of structurally similar chemicals. While not a substitute for direct testing, it provides an evidence-based starting point for establishing handling precautions. The table below summarizes the hazards of several structurally related benzoic acid derivatives for which Safety Data Sheets are available.
| Compound Name | CAS Number | GHS Hazard Statements (H-Statements) | Key Takeaways |
| 2-Bromo-5-hydroxybenzoic acid | 58380-11-3 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Direct structural analog. Strong indicator for skin, eye, and respiratory irritation.[7] |
| 2-Chloro-5-bromobenzoic acid | 21739-92-4 | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Isomeric analog with the same halogens. Reinforces the expectation of irritant properties.[6] |
| 2-Bromo-4-chlorobenzoic acid | 936-08-3 | Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Lacks the hydroxyl group but contains the core halogenated benzoic acid structure. Suggests potential for oral toxicity in addition to irritation.[3] |
| 2-Bromo-4-hydroxybenzoic acid | 28547-28-6 | H318: Causes serious eye damageH335: May cause respiratory irritation | Indicates potential for severe, possibly irreversible, eye damage (Category 1), which is more severe than irritation (Category 2).[8] |
Synthesis of Analog Data: The consistent classification of these analogs as skin, eye, and respiratory irritants (GHS Category 2 or 3) provides a strong, coherent basis for assuming the same for 2-Bromo-4-chloro-5-hydroxybenzoic acid.[3][6][7] The data for 2-Bromo-4-hydroxybenzoic acid also introduces the possibility of serious eye damage (GHS Category 1), a more severe hazard that requires more stringent eye protection.[8] Therefore, a conservative approach would be to adopt the highest level of hazard indicated by the analogs.
In Silico Toxicological Assessment
Modern computational toxicology offers powerful tools to predict the potential toxicity of molecules based on their structure.[6][8][9][10] These in silico methods use quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known toxicants.[8][9][11]
For a novel compound like 2-Bromo-4-chloro-5-hydroxybenzoic acid, a researcher should consider using computational platforms to predict endpoints such as:
-
Mutagenicity (Ames test)
-
Carcinogenicity
-
Developmental and Reproductive Toxicity
-
Organ-specific toxicity (e.g., hepatotoxicity)
While these predictions are not definitive, they are invaluable for prioritizing compounds for further experimental testing and for flagging potential long-term health hazards that may not be apparent from simple irritation data.[6][8] Regulatory bodies increasingly accept in silico data as part of a weight-of-evidence approach for safety assessment.[6]
Provisional Safety & Handling Protocol
Based on the predictive analysis, the following multi-tiered safety protocol is recommended. The core principle is the hierarchy of controls: Elimination/Substitution (not applicable here), Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).
Engineering Controls
-
Primary Containment: All handling of the solid compound (weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood to prevent inhalation of dust or particulates.
-
Ventilation: Ensure the laboratory has adequate general ventilation (typically 6-12 air changes per hour).
Administrative Controls
-
Designated Area: Establish a clearly marked "designated area" within the lab where this compound is stored and handled. This alerts personnel to the presence of a substance with unknown long-term toxicity.
-
Standard Operating Procedure (SOP): Develop a written SOP for the use of this compound, incorporating the elements of this guide. All personnel must be trained on this SOP before beginning work.
-
Waste Disposal: Treat all waste (solid, liquid, contaminated consumables) as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines. Do not dispose of down the drain.
Personal Protective Equipment (PPE)
The selection of PPE must be based on the presumed hazards, adopting a conservative stance.
-
Hand Protection: Wear nitrile or neoprene gloves. Given that halogenated aromatics can have variable skin permeability, consider double-gloving if handling larger quantities or for prolonged periods. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.
-
Eye Protection: Due to the potential for serious eye damage as suggested by an analog compound, standard safety glasses are insufficient.[8] Chemical splash goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For procedures with a higher risk of spills or splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: While working in a fume hood should be sufficient, if for any reason procedures must be conducted outside of a hood where dust could be generated, a respirator (e.g., an N95 or a half-mask respirator with P100 cartridges) would be required.
Experimental Workflow: First Aid & Accidental Release
First Aid Measures (Based on Analogs)
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately flush the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Accidental Release Measures
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and wear appropriate PPE as described in section 5.3.
-
For a small solid spill, gently sweep or vacuum up the material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.
-
Wipe the spill area with a damp cloth or paper towel (wet with an appropriate solvent like ethanol or acetone, if compatible), and place the contaminated materials into the hazardous waste container.
-
For a larger spill, contact your institution's EHS emergency response team.
Recommendations for Future Toxicological Screening
To move beyond a provisional safety assessment, a logical, tiered approach to experimental toxicity testing is necessary. This aligns with international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which prioritize reducing animal testing where possible.[12][13][14]
-
In Vitro Genotoxicity: An initial bacterial reverse mutation test (Ames test, OECD Guideline 471) is critical to assess mutagenic potential.
-
In Vitro Cytotoxicity: Assays using relevant cell lines (e.g., hepatocytes for liver toxicity, keratinocytes for skin toxicity) can determine the concentration at which the compound causes cell death.
-
In Vitro Skin and Eye Irritation: Validated in vitro or ex vivo models (e.g., reconstructed human epidermis, OECD Guideline 439; Bovine Corneal Opacity and Permeability test, OECD Guideline 437) can provide data on skin and eye irritation/corrosion potential without the use of live animals.
The results of these initial screens would provide the foundational data needed to build a more complete toxicity profile and refine safe handling procedures.
Conclusion
References
-
Loba Chemie. (2018, November 27). Safety Data Sheet: 2-CHLORO-5-BROMO BENZOIC ACID. Retrieved February 15, 2026, from [Link]
-
International Labour Organization. (2011, January 16). Structure Activity Relationships. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved February 15, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Ignota Labs. (2023, May 13). Revolutionising Drug Discovery with In Silico Toxicology Screening. Retrieved February 15, 2026, from [Link]
-
Sustainability Info. (n.d.). Structure-Activity Relationship. Retrieved February 15, 2026, from [Link]
-
Grósz, J. (1991). Structure activity relationship in toxicology. Acta pharmaceutica Hungarica, 61(5-6), 299–304. Retrieved February 15, 2026, from [Link]
-
McKinney, J. D., Richard, A., Waller, C., Newman, M. C., & Gerberick, F. (2000). The practice of structure activity relationships (SAR) in toxicology. Toxicological Sciences, 56(1), 8–17. Retrieved February 15, 2026, from [Link]
-
Toxometris.ai. (n.d.). In Silico Toxicology in Drug Development. Retrieved February 15, 2026, from [Link]
-
Singh, H., Singh, S., Singla, D., & Raghava, G. P. S. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. RSC advances, 13(15), 10183–10192. Retrieved February 15, 2026, from [Link]
-
PozeSCAF. (2024, September 30). In Silico Toxicity Prediction. Retrieved February 15, 2026, from [Link]
-
OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. Retrieved February 15, 2026, from [Link]
-
SlideShare. (n.d.). OECD GUIDELINES.pptx. Retrieved February 15, 2026, from [Link]
-
OECD. (1998, September 21). OECD Guideline for the Testing of Chemicals 409: Repeated Dose 90-Day Oral Toxicity Study in Non-Rodents. Retrieved February 15, 2026, from [Link]
-
Sahu, S. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. J Sci Med, 1(1). Retrieved February 15, 2026, from [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved February 15, 2026, from [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. Structure Activity Relationships [iloencyclopaedia.org]
- 3. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 4. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. toxometris.ai [toxometris.ai]
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- 11. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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- 14. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-hydroxybenzoic acid
This guide outlines the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-chloro-5-hydroxybenzoic acid . This substrate presents a specific "chemoselectivity vs. steric hindrance" paradox: the target C2-Bromide is sterically hindered (ortho-effect) but electronically labile, while the C4-Chloride is less hindered and activated by the para-carboxyl group, posing a risk of side reactions.
Executive Summary
The coupling of 2-Bromo-4-chloro-5-hydroxybenzoic acid requires a protocol that overcomes ortho-steric hindrance at the C2-position while strictly preserving the C4-Chlorine for subsequent diversification. Furthermore, the presence of two acidic protons (carboxylic acid and phenol) necessitates a strategic choice between Direct Coupling (using excess base) and Protection-First (esterification) pathways.
Key Recommendations:
-
Primary Strategy (High Purity): Methylation of functional groups prior to coupling to eliminate catalyst poisoning and solubility issues.
-
Catalyst System: SPhos Pd G2 or Pd(dppf)Cl₂ . SPhos is required if the boronic acid is also hindered; dppf offers superior chemoselectivity (Br > Cl).
-
Critical Parameter: Reaction temperature must not exceed 60–80°C to prevent oxidative addition into the C4–Cl bond.
Substrate Analysis & Chemoselectivity
| Feature | Chemical Consequence | Experimental Adjustment |
| C2-Bromide | Target Site. Weak C-Br bond, but sterically hindered by C1-COOH. | Requires bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[1][2] |
| C4-Chloride | Site to Preserve. Stronger C-Cl bond, but activated by para-EWG (COOH). | Avoid temperatures >80°C. Avoid "hot" ligands like PCy₃ unless temperature is strictly controlled.[1] |
| C1-COOH | Acidic proton; can coordinate Pd; reduces organic solubility.[1] | Protect as methyl ester (Method A) or use 3.5 eq. Base (Method B). |
| C5-OH | Acidic phenol; electron-donating (deactivates ring). | Protect as methyl ether (Method A) to prevent phenoxide formation which poisons Pd. |
Mechanistic Selectivity Visualization
Figure 1: Kinetic competition between C2-Br and C4-Cl oxidative addition. Path A is favored by lower temperatures and bulky ligands.
Method A: Protection-First Protocol (Recommended)
Best for: Scale-up, GMP workflows, and maximizing yield.[1]
Step 1: Global Protection
Convert the acid and phenol to Methyl 2-bromo-4-chloro-5-methoxybenzoate .
-
Reagents: MeI (2.5 eq), K₂CO₃ (3.0 eq), DMF, RT, 4h.
-
Yield Target: >95%.
-
Rationale: Improves solubility in non-polar solvents (Toluene) and prevents Pd-hydride formation from acidic protons.
Step 2: Suzuki Coupling Protocol
Reagents:
-
Substrate: Methyl 2-bromo-4-chloro-5-methoxybenzoate (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) — Standard Selectivity
-
Alternative for highly hindered boronic acids:SPhos Pd G2 (2 mol%).
-
-
Base: K₃PO₄ (2.0 eq) or Cs₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).[1] Degassed.
Procedure:
-
Charge a reaction vial with the protected substrate, boronic acid, base, and catalyst.[1]
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add the degassed solvent mixture via syringe.[3]
-
Heat to 60°C (Do not exceed 80°C initially). Stir for 4–6 hours.
-
Monitor: Check HPLC/TLC. Look for the disappearance of the bromide. If C-Cl insertion is observed (product + Ar), lower temp to 50°C.[1]
-
Workup: Dilute with EtOAc, wash with water/brine.[1][3] Dry over Na₂SO₄.[1][3]
Method B: Direct Coupling Protocol (Advanced)
Best for: High-throughput screening (HTS) or when deprotection is difficult.
This method relies on the "water-soluble" nature of the deprotonated carboxylate/phenoxide to drive the reaction in aqueous media.
Reagents:
-
Substrate: Free acid (1.0 eq)
-
Base: K₂CO₃ (3.5 eq) — Critical: 1 eq for COOH, 1 eq for OH, 1.5 eq for Catalysis.[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[4]
-
Note: SPhos is sufficiently hydrophilic to mediate this in aqueous dioxane.[1]
-
-
Solvent: Water / Ethanol (1:1) or Water / Dioxane (1:1).
Procedure:
-
Dissolve the substrate and Base in the water component first (ensure full dissolution to form the dianion).
-
Heat to 50°C for 12–18 hours.
-
Workup: Acidify carefully with 1M HCl to pH 3 to precipitate the product (or extract with EtOAc).
Optimization Matrix & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | Dioxane/H₂O (4:1) | Universal solvent for Suzuki. The water is essential for the boronate activation step. |
| Base | K₃PO₄ (Method A) | Anhydrous phosphate is milder than carbonate, reducing base-sensitive side reactions.[1] |
| Ligand | SPhos | The bulky biaryl phosphine creates a "pocket" that facilitates coupling at the hindered ortho-Br but is bulky enough to slow down insertion into the para-Cl. |
| Temp | 60°C | Limit: >80°C risks activating the C-Cl bond. <40°C may be too slow for the ortho-Br. |
Common Failure Modes
-
Protodeboronation: The boronic acid hydrolyzes instead of coupling.
-
Fix: Increase catalyst loading to speed up coupling; switch to Boronic Ester (Pinacol) or MIDA boronate.
-
-
Homocoupling (Ar-Ar): Oxygen present in the system.
-
Fix: Rigorous degassing (sparging with Ar for 15 mins).
-
-
Wrong Regioisomer (Cl-coupling):
-
Fix: Lower temperature; Switch from SPhos to dppf or Xantphos (larger bite angle ligands often improve selectivity).
-
Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic route.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[6][7][8] Accounts of Chemical Research, 41(11), 1461–1473.[1] Link
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link
-
Barder, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.[1] Link
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chemo- and Regioselective Functionalization of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
[1][2][3]
Executive Summary & Strategic Analysis
This guide addresses the specific reactivity profile of 2-bromo-4-chloro-5-hydroxybenzoic acid . This molecule represents a "privileged scaffold" in medicinal chemistry, offering three distinct vectors for diversification (C2, C4, and C5). However, it presents a classic synthetic paradox: the competition between electronic deactivation (by the electron-rich hydroxyl group) and directing group effects (by the carboxylate).
Successful functionalization requires abandoning a "one-size-fits-all" SNAr approach in favor of mechanism-based selectivity.[1][2][3]
The Reactivity Landscape
The scaffold contains two electrophilic sites (C2-Br, C4-Cl) and two nucleophilic sites (C1-COOH, C5-OH).[1][2][3]
| Site | Electronic Environment | Steric Environment | Preferred Mechanism |
| C2-Br | Ortho to EWG (COOH). Activated by induction (-I), but sterically crowded.[2][3] | High (Ortho-substituent) | Cu-Catalyzed Coupling (Goldberg) .[1][2][3] The carboxylate directs the metal to this position. |
| C4-Cl | Para to EWG (COOH). Activated by resonance (-M).[2][3][4] | Moderate | Classical SNAr .[2][3] Requires electron-deficient ring (often necessitates OH protection).[2][3] |
| C5-OH | Electron Donating Group (EDG).[2][3] | N/A | Acts as an internal deactivator for SNAr unless protected.[2][3] |
Critical Mechanistic Insight:
Under basic conditions, the C5-hydroxyl deprotonates to form a phenoxide (
Decision Pathways & Mechanism
The following logic map illustrates the decision process for selecting the correct protocol based on the target regioisomer.
Figure 1: Decision matrix for regioselective functionalization. Note that C2 substitution utilizes the "Ortho-Effect," while C4 substitution requires masking the electron-donating C5-OH group.[1][2][3]
Protocol A: Regioselective C2-Amination (Direct Copper Catalysis)[1][2][3]
This protocol utilizes the Goldberg Reaction conditions.[5] The carboxylate anion acts as a ligand for the Copper(I) species, directing the oxidative addition specifically to the ortho-C-Br bond. This bypasses the need for protecting groups and tolerates the C4-chloride.
Applicability: Synthesis of anthranilic acid derivatives (2-amino-benzoic acids).[1][2][3][6]
Materials
-
Substrate: 2-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)[3]
-
Catalyst: Cu powder (10 mol%) or CuI (10 mol%)[3]
-
Base: K₂CO₃ (2.5 equiv) — Note: Extra base is required to neutralize both COOH and OH.
-
Solvent: DMF or DMAc (Dimethylacetamide)[3]
Step-by-Step Methodology
-
Reaction Assembly:
-
To a reaction vial equipped with a magnetic stir bar, add the benzoic acid derivative (1.0 equiv), K₂CO₃ (2.5 equiv), and Copper powder (10 mol%).
-
Critical Check: Ensure the copper source is free of oxidation (bright red/brown, not green). If using CuI, ensure it is off-white/tan, not dark brown.[1][2][3]
-
-
Solvation & Degassing:
-
Thermal Activation:
-
Work-up (Chelation Control):
-
Purification:
Why this works: The C4-Cl bond is stronger and lacks the ortho-directing carboxylate assistance, remaining intact.[1][2][3]
Protocol B: C4-Substitution via SNAr (Requires Protection)
Direct SNAr at C4 is blocked by the electron-donating C5-phenoxide.[1][2][3] To activate C4, we must convert the molecule into an ester-ether.[3]
Applicability: Replacing the Chlorine atom while preserving the Bromine.[8]
Phase 1: Global Protection (Methylation)
-
Add K₂CO₃ (3.0 equiv) and Methyl Iodide (MeI) (2.5 equiv).
-
Stir at 60°C for 4 hours.
-
Result: Methyl 2-bromo-4-chloro-5-methoxybenzoate.
-
Note: The conversion of -OH to -OMe reduces electron donation slightly compared to
, and the esterification prevents carboxylate interference.[1][2][3]
Phase 2: Nucleophilic Aromatic Substitution (SNAr)[9]
-
Reagents: Protected substrate (1.0 equiv), Amine (2.0 equiv), DIPEA (3.0 equiv).[3]
-
Solvent: DMSO or NMP (Dipolar aprotic solvents are essential to solvate the cationic intermediate).
-
Conditions: Heat to 120°C – 140°C .
-
Note: The C2-Br is sterically hindered by the ortho-ester and the meta-methoxy group.[1][2] The C4-Cl is less hindered and activated by the para-ester.[1][2][3]
-
Selectivity Warning: While C4 is favored sterically, C2 is activated electronically.[3] Monitor carefully. If C2 substitution is observed, lower the temperature and use a more polar solvent.
-
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Catalyst poisoning or oxidation.[1][2][3] | Use fresh Cu powder/CuI.[2][3] Add a ligand like 2-acetylcyclohexanone (10 mol%) to stabilize the Cu-species.[1][2][3] |
| Regioselectivity Loss | Temperature too high.[2][3] | In Protocol B, SNAr can occur at both halogens if overheated. Keep T < 130°C. |
| Incomplete Conversion | Phenoxide deactivation.[2][3][9] | In Protocol A, ensure at least 2.5 eq of base is used. The dianion is less soluble; ensure vigorous stirring or add small amount of water (1-2%).[2][3] |
| Purification Difficulty | Amphoteric nature of product.[2][3] | The product contains an amine and an acid (zwitterion). Isoelectric precipitation (pH 4-5) is the most effective isolation method.[3] |
References
-
Wolf, C., et al. (2006). "Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines."[2][3][7][9][10] The Journal of Organic Chemistry, 71(8), 3270–3273.[7][11]
-
Ma, D., et al. (2001). "CuI-Catalyzed Coupling Reaction of Aryl Halides with Amino Acids and Amines."[2][3] Organic Letters, 3(16), 2583–2586.[3]
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems."[3] Chemical Reviews, 49(2), 273–412.[3]
- Relevance: Definitive review on SNAr mechanisms, leaving group abilities (F > Cl ~ Br), and electronic effects.
-
[3]
-
Evano, G., et al. (2008). "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis."[2][3] Chemical Reviews, 108(8), 3054–3131.[3]
- Relevance: Comprehensive review of copper-mediated couplings, including troubleshooting for difficult substr
-
[3]
Sources
- 1. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-溴-4-氯苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. researchgate.net [researchgate.net]
Application Note: Orthogonal Functionalization of 2-Bromo-4-chloro-5-hydroxybenzoic Acid for Agrochemical Discovery
Abstract & Strategic Value
In the competitive landscape of agrochemical discovery, the ability to rapidly generate diverse libraries around a core scaffold is paramount. 2-Bromo-4-chloro-5-hydroxybenzoic acid represents a "privileged scaffold" due to its quad-orthogonal reactivity . Unlike simple benzoic acids, this building block offers four distinct sites for chemical modification, allowing researchers to independently tune lipophilicity, metabolic stability, and target binding affinity.
This guide details the protocols for utilizing this scaffold to synthesize next-generation herbicides (auxin mimics) and fungicides (SDHI analogs). By leveraging the reactivity difference between the C2-Bromine and C4-Chlorine, along with the distinct nucleophilicity of the C5-Hydroxyl and C1-Carboxylate, researchers can access complex chemical space with high regiocontrol.
Structural Analysis & Retrosynthetic Utility
The molecule features a unique substitution pattern that dictates the synthetic order of operations. Understanding the electronic and steric environment is critical for yield optimization.
-
C1-Carboxyl (-COOH): The primary "warhead" for auxin-mimic activity or a handle for amide coupling (common in SDHI fungicides).
-
C2-Bromine (-Br): Highly reactive in Pd-catalyzed cross-couplings. Being ortho to the carboxyl group, it imposes steric constraints but allows for the construction of biaryl cores.
-
C4-Chlorine (-Cl): Less reactive than bromine. It serves as a "blocking group" to prevent metabolic oxidation at the para position or can be activated under specialized conditions (e.g., Buchwald ligands) for late-stage diversification.
-
C5-Hydroxyl (-OH): A nucleophilic handle for etherification. Modifying this group significantly alters the LogP (lipophilicity) and soil mobility of the final agrochemical.
Visualization: The Orthogonal Reactivity Map
Figure 1: Functional group mapping of the scaffold. Colors indicate distinct reaction channels.
Detailed Synthetic Protocols
To ensure reproducibility and avoid "scrambling" of substituents, the order of events is critical. The recommended workflow is: Protection (Esterification) → O-Alkylation → C2-Coupling → Hydrolysis/Amidation .
Protocol A: Methyl Esterification & Regioselective O-Alkylation
Rationale: Direct alkylation of the free acid often leads to mixtures of ester and ether products. Converting the acid to a methyl ester first ensures chemoselective alkylation of the phenol.
Reagents:
-
Starting Material: 2-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 eq)
-
Methanol (Solvent)
-
Thionyl Chloride (
) (1.5 eq) -
Alkyl Halide (e.g., Propargyl bromide for fungicide targets) (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Acetonitrile (ACN)
Step-by-Step Methodology:
-
Esterification:
-
Dissolve the starting acid in anhydrous Methanol (0.5 M concentration).
-
Cool to 0°C. Dropwise add
(exothermic). -
Reflux for 3 hours. Monitor by TLC (Solvent: 30% EtOAc/Hexane).
-
Concentrate in vacuo to yield Methyl 2-bromo-4-chloro-5-hydroxybenzoate . (Quantitative yield expected).
-
-
Phenol Alkylation:
-
Resuspend the crude ester in ACN.
-
Add
(powdered) and the Alkyl Halide. -
Heat to 60°C for 4–6 hours.
-
Critical Checkpoint: Ensure full conversion. Unreacted phenol will poison the subsequent Palladium catalyst.
-
Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water. Dry organic layer over
.
-
Protocol B: Regioselective Suzuki-Miyaura Coupling (C2-Br)
Rationale: The C2-Bromine is significantly more reactive than the C4-Chlorine. Using mild catalytic conditions preserves the C4-Cl bond for metabolic stability.
Reagents:
-
Substrate: Methyl 2-bromo-4-chloro-5-alkoxybenzoate (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.1 eq)
-
Catalyst:
(3 mol%) - Chosen for resistance to steric bulk. -
Base:
(2.5 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Degassing: Charge reaction vessel with Substrate, Boronic Acid, and Base. Evacuate and backfill with Nitrogen (
) three times. -
Catalyst Addition: Add
under a positive stream of . -
Solvent Addition: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 80°C for 6–12 hours.
-
Note: Do not exceed 90°C to prevent oxidative addition into the C4-Chlorine bond.
-
-
Validation: HPLC analysis should show <2% starting material and <5% bis-coupled product (reaction at both Br and Cl).
-
Purification: Silica gel chromatography. The biaryl product is usually highly crystalline.
Protocol C: Saponification & Amide Coupling
Rationale: Many modern agrochemicals (e.g., SDHIs) require an amide linkage.
-
Hydrolysis: Treat the Suzuki product with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours. Acidify with 1M HCl to precipitate the free acid.
-
Amidation:
-
Activate the acid using SOCl2 (reflux, 2h) to form the Acid Chloride (more robust for sterically hindered anilines than HATU).
-
React Acid Chloride with the target Amine (1.1 eq) and Triethylamine (2.0 eq) in DCM at 0°C → RT.
-
Experimental Workflow Visualization
The following diagram illustrates the critical path for library generation, highlighting the branching points for diversity.
Figure 2: Sequential synthesis workflow ensuring regioselectivity and maximizing library diversity.
Analytical Standards & QC
To maintain data integrity during library synthesis, the following specifications must be met:
| Parameter | Specification | Method | Note |
| Purity | > 95% | HPLC (UV @ 254nm) | Essential for biological screening. |
| Regioselectivity | > 20:1 (Br:Cl) | 1H NMR | Monitor loss of doublet at C3/C6. |
| Residual Pd | < 10 ppm | ICP-MS | Critical for toxicity assays. |
| Appearance | White/Off-white solid | Visual | Colored impurities often indicate oxidation. |
NMR Diagnostic (DMSO-d6):
-
The starting material displays two aromatic singlets (due to para-substitution relative to each other and isolation by substituents).
-
H3 (between Br and Cl): Typically
7.8 - 8.0 ppm. -
H6 (between COOH and OH): Typically
7.2 - 7.4 ppm. -
Validation: Upon Suzuki coupling at C2, the H3 signal will shift significantly due to the loss of the anisotropic effect of the Bromine and the ring current of the new aryl group.
References
-
Regioselective Coupling of Poly-halogenated Arenes
-
Agrochemical Relevance of Halogenated Benzoic Acids
-
Title: 2-Bromo-4-chlorobenzoic acid: Applications in Pharmaceutical and Agrochemical Development.[2]
- Source: Chem-Impex Intern
-
-
General Suzuki Coupling Protocols for Deactivated Chlorides
-
Salicylic Acid Derivatives in Crop Protection
Sources
- 1. Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-chlorobenzoic acid | 936-08-3 [chemicalbook.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Note: Optimized Reflux Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
This Application Note is designed for research chemists and process development scientists. It details the optimized synthetic route for 2-Bromo-4-chloro-5-hydroxybenzoic acid , a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Empagliflozin derivatives) and advanced agrochemicals.
Executive Summary
The synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid presents a classic challenge in regioselective Electrophilic Aromatic Substitution (EAS). The presence of three directing groups—a carboxyl group (deactivating, meta-director), a chlorine atom (weakly deactivating, ortho/para-director), and a hydroxyl group (strongly activating, ortho/para-director)—creates a "push-pull" electronic environment.
This protocol utilizes Glacial Acetic Acid (AcOH) as the solvent under reflux conditions .[1] While phenolic rings typically brominate at room temperature, the presence of the electron-withdrawing carboxyl and chloro groups deactivates the ring sufficiently to require thermal energy for complete conversion. Furthermore, reflux conditions promote thermodynamic control, favoring the less sterically hindered position (para to the hydroxyl group) over the sandwiched ortho position.
Retrosynthetic Analysis & Mechanism
Structural Numbering & Nomenclature
To understand the regioselectivity, one must track the numbering shift between the precursor and the product.
-
Precursor: 4-Chloro-3-hydroxybenzoic acid.
-
Directing Logic: The Hydroxyl (OH) at C3 is the strongest director. It activates positions C2 (ortho) and C6 (para).
-
-
Target: 2-Bromo-4-chloro-5-hydroxybenzoic acid.
-
Transformation: Bromination occurs at C6 of the precursor.
-
Renumbering: Upon bromination, the priority rules assign the Bromo group position 2. Consequently, the OH group "moves" from index 3 to index 5 in the name, though the atom has not moved relative to the carbon skeleton.
-
Reaction Scheme Diagram
The following diagram illustrates the directing effects and the reaction pathway.
Figure 1: Mechanistic pathway and regioselectivity logic for the bromination of 4-chloro-3-hydroxybenzoic acid.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Starting Material | 4-Chloro-3-hydroxybenzoic acid (>98%) | Substrate |
| Reagent | Bromine (Br₂), Reagent Grade | Electrophile Source |
| Solvent | Glacial Acetic Acid (AcOH), Anhydrous | Solvent & Catalyst Promoter |
| Quench | Sodium Bisulfite (NaHSO₃) aq. | Neutralizes excess Br₂ |
| Equipment | 3-Neck RBF, Reflux Condenser, Addition Funnel | Reaction Vessel |
| Safety | Fume Hood, Scrubber (NaOH trap) | HBr Gas Management |
Step-by-Step Methodology
Step 1: Solubilization
-
Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to an alkali scrubber), and a pressure-equalizing addition funnel.
-
Charge the flask with 4-Chloro-3-hydroxybenzoic acid (17.26 g, 100 mmol) .
-
Add Glacial Acetic Acid (120 mL) .
-
Stir at room temperature. Note: The solid may not dissolve completely until heated.
Step 2: Controlled Addition
-
Heat the mixture to 50°C to ensure partial dissolution.
-
Charge the addition funnel with Bromine (16.8 g, 5.4 mL, 105 mmol) dissolved in Glacial Acetic Acid (20 mL) .
-
Add the Bromine solution dropwise over 30–45 minutes .
-
Observation: The solution will turn dark orange/red. Evolution of HBr gas (white fumes) will begin. Ensure scrubber is active.
-
Step 3: Reflux (The Optimization)
-
Once addition is complete, increase heat to Reflux (approx. 118°C) .
-
Maintain reflux for 4 to 6 hours .
-
Why Reflux? High temperature overcomes the deactivating effect of the Chlorine and Carboxyl groups, driving the reaction to completion and ensuring the thermodynamic product (C6-substitution) is formed exclusively over the kinetic ortho-product.
-
-
Monitor reaction progress via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane + 1% Formic Acid) or HPLC.
Step 4: Quench and Isolation
-
Cool the reaction mixture to room temperature (20–25°C).
-
Pour the reaction mixture slowly into Ice Water (600 mL) with vigorous stirring.
-
If the solution remains orange (excess Br₂), add saturated NaHSO₃ solution dropwise until the color fades to pale yellow/white.
-
Stir the resulting slurry for 1 hour to granulate the precipitate.
Step 5: Purification
-
Filter the solid using a Büchner funnel.
-
Wash the cake with Water (3 x 100 mL) to remove residual acetic acid.
-
Recrystallization (Critical for Purity):
-
Dissolve the crude wet cake in boiling Ethanol/Water (1:1 v/v) .
-
Allow to cool slowly to room temperature, then chill to 4°C.
-
Filter the white crystalline needles and dry in a vacuum oven at 50°C for 12 hours.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Quantitative Data & Specifications
The following table summarizes the expected metrics based on optimized lab-scale runs.
| Parameter | Value | Notes |
| Theoretical Yield | 25.15 g | Based on 100 mmol scale |
| Typical Isolated Yield | 85 – 92% | Post-recrystallization |
| Purity (HPLC) | > 99.0% | Area % at 254 nm |
| Melting Point | 198 – 202°C | Sharp melting range indicates high purity |
| Appearance | White to Off-White Solid | Yellowing indicates residual Br₂ or oxidation |
| 1H NMR (DMSO-d6) | δ 13.0 (br s, 1H), 7.95 (s, 1H), 7.45 (s, 1H) | Distinct singlets confirm para-relationship of protons |
Troubleshooting & Critical Control Points
-
Regioselectivity Issues (Isomer Formation):
-
Symptom:[1][2][3][4][5][6][7] Presence of impurities in HPLC.
-
Cause: Low reaction temperature.[8][9] If the reaction is run at room temperature, the ortho-substitution (position 2 relative to OH) may compete, or the reaction may stall.
-
Solution: Ensure vigorous reflux. The thermodynamic product (target) is favored at higher temperatures [1].
-
-
Over-Bromination:
-
Solubility:
-
Issue: Starting material clumps.
-
Solution: Use at least 7 volumes of Acetic Acid relative to the substrate mass. If clumping occurs, increase agitation speed before adding Bromine.
-
References
-
ChemicalBook. 4-Chloro-3-hydroxybenzoic acid Synthesis and Properties. (General synthesis of chlorohydroxybenzoic acid precursors). Link
-
Organic Syntheses. Bromination of Hydroxybenzoic Acids. (Foundational protocols for brominating activated benzoic acids in acetic acid). Coll. Vol. 2, p. 100. Link
-
PubChem. 3-Chloro-4-hydroxybenzoic acid (Isomer Data).[10] (Structural data for verification of precursors). Link
-
Google Patents. Method for preparing 2-bromo-4,5-dimethoxybenzoic acid. (Analogous chemistry demonstrating high regioselectivity of bromination in acidic media). Patent CN102267894A. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. Preparation method of 5-bromo-2-chloro-4 '-ethoxydiphenylmethane - Eureka | Patsnap [eureka.patsnap.com]
- 5. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. scribd.com [scribd.com]
- 7. Anisole (CAS 100-66-3) for Research|High-Purity Reagent [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. 3-Chloro-4-hydroxybenzoic acid | C7H5ClO3 | CID 19860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Metal-Catalyzed Cross-Coupling of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
[1]
Executive Summary
This guide details the strategic functionalization of 2-Bromo-4-chloro-5-hydroxybenzoic acid , a high-value scaffold for medicinal chemistry. The molecule features four distinct reactive sites: a carboxylic acid, a phenol, an aryl bromide, and an aryl chloride.
The core challenge—and opportunity—lies in chemoselectivity . The C2-Bromine bond is significantly more labile toward oxidative addition by Palladium(0) than the C4-Chlorine bond, allowing for sequential cross-coupling reactions. This note provides optimized protocols for Suzuki-Miyaura and Sonogashira couplings that selectively target the C2-position while preserving the C4-Cl handle for late-stage diversification.
Strategic Analysis: Reactivity & Chemoselectivity[1][2][3]
Before initiating experimentation, it is critical to understand the electronic landscape of the substrate.
Reactivity Hierarchy
The reactivity order under Pd-catalyzed conditions is governed by bond dissociation energies and steric/electronic environments:
-
Acidic Deprotonation (Fastest): -COOH (
) and -OH ( ) will consume 2 equivalents of base immediately. -
Oxidative Addition (C-Br): The C2-Br bond is activated by the ortho-electron-withdrawing carboxyl group, making it highly reactive.
-
Oxidative Addition (C-Cl): The C4-Cl bond is deactivated by the adjacent electron-donating hydroxyl group (via resonance) and is inherently stronger than C-Br.
The "Protection" Decision
-
Direct Coupling (Neat): Possible but requires 3+ equivalents of base to solubilize the dianion. High polarity solvents (Water/Dioxane) are essential.
-
Protection Strategy: Esterification (methyl ester) and etherification (methoxy) significantly improve solubility in organic solvents (THF, Toluene) and prevent catalyst poisoning by acidic protons.
Visualization: Reactivity Logic Flow[1]
Figure 1: Chemoselectivity map illustrating the sequential reactivity order. Acidic sites must be managed before catalytic cycles can proceed efficiently.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Selective arylation at C2-Br without affecting C4-Cl. Substrate: Free acid (Direct method).
Reagents & Materials
-
Substrate: 2-Bromo-4-chloro-5-hydroxybenzoic acid (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) - Chosen for stability and resistance to poisoning.
-
Base: K₂CO₃ (3.5 equiv) - Excess required to neutralize -COOH/-OH and activate Boron.
-
Solvent: 1,4-Dioxane : Water (4:1 v/v) - Essential for solubilizing the dianion.
Step-by-Step Procedure
-
Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 mmol, 251 mg), Arylboronic acid (1.1 mmol), and K₂CO₃ (3.5 mmol, 483 mg).
-
Purge: Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3) to remove oxygen.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
Catalyst Addition: Quickly remove the septum to add Pd(dppf)Cl₂ (0.03 mmol, ~25 mg) under a positive stream of Nitrogen, then reseal.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C to prevent oxidative addition at the C4-Cl site.
-
-
Monitoring: Check by HPLC/LC-MS. The product will appear as a more polar peak (if COOH is free) or less polar if acidified during workup.
-
Workup:
-
Cool to room temperature.
-
Dilute with water (10 mL) and wash with EtOAc (to remove non-acidic impurities).
-
Acidify the aqueous layer carefully with 1M HCl to pH ~2. The product should precipitate.
-
Extract the acidified aqueous layer with EtOAc (3 x 10 mL).
-
-
Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via crystallization (MeOH/Water) or column chromatography (DCM/MeOH gradient).
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of an alkyne at C2. Challenge: Copper acetylides can be unstable in the presence of free carboxylic acids. Recommendation: Protect the carboxylic acid as a Methyl Ester prior to this reaction for optimal yields.
Reagents (for Methyl Ester Substrate)
-
Substrate: Methyl 2-bromo-4-chloro-5-hydroxybenzoate (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (2 mol%)
-
Co-Catalyst: CuI (1 mol%)
-
Base/Solvent: Et₃N (3.0 equiv) in THF or DMF.
Step-by-Step Procedure
-
Mixing: Combine the Methyl Ester substrate (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg), and CuI (2 mg) in a dry pressure tube.
-
Inert Atmosphere: Evacuate and backfill with Argon.
-
Liquid Addition: Add degassed THF (5 mL), Et₃N (0.42 mL), and the terminal alkyne.
-
Reaction: Stir at Room Temperature for 1 hour, then heat to 50°C if conversion is slow.
-
Expert Tip: High temperatures (>70°C) may promote cyclization if the alkyne contains nucleophiles, or affect the C4-Cl bond.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).
Protocol C: Buchwald-Hartwig Amination (Optimization Note)
Direct amination of the free acid/phenol is not recommended due to catalyst deactivation by the acidic protons.
Workflow for Amination:
-
Step 1: Esterification (MeOH, H₂SO₄) → Methyl Ester.
-
Step 2: Protection of Phenol (TBDMS-Cl or Bn-Br) → Fully protected scaffold.
-
Step 3: Buchwald Coupling at C2-Br.
-
Catalyst System: Pd₂(dba)₃ / XPhos.
-
Base: Cs₂CO₃ (Weak bases preferred to avoid ester hydrolysis).
-
Solvent: Toluene, 100°C.
-
Experimental Data Summary
| Parameter | Suzuki Coupling (Protocol A) | Sonogashira (Protocol B) |
| Primary Reactive Site | C2-Bromine | C2-Bromine |
| Site Selectivity | > 98% (vs Cl) | > 95% (vs Cl) |
| Catalyst Loading | 3–5 mol% Pd | 2 mol% Pd / 1 mol% Cu |
| Base Equivalents | 3.5 eq (for free acid) | 3.0 eq (for ester) |
| Typical Yield | 75–88% | 80–92% |
| Critical Control | Temperature < 90°C | Inert Atmosphere (Strict) |
Troubleshooting & Expert Tips
"Stalled" Reaction
If the reaction stops at 50% conversion:
-
Cause: Catalyst poisoning by the free phenol or insufficient base to maintain the soluble dianion.
-
Fix: Add an additional 0.5 equiv of Base and 1 mol% fresh catalyst. Ensure the solvent system (Dioxane/Water) is not phase-separating at high temp.
Dehalogenation (Loss of Cl)
-
Cause: Reaction temperature too high or use of hydride-donor solvents (e.g., EtOH) with electron-rich ligands.
-
Fix: Switch to Toluene/Water or DMF. Lower temperature by 10°C.
Purification Issues
-
Issue: Product streaks on Silica.
-
Fix: For the free acid product, add 1% Acetic Acid to the eluent (DCM/MeOH). Alternatively, perform a reverse-phase (C18) separation using Water/Acetonitrile (+0.1% TFA).
References
-
Suzuki-Miyaura Coupling Mechanisms
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483.
-
-
Chemoselectivity in Polyhalogenated Arenes
-
Handy, S. T.; Zhang, Y. "Chemoselectivity in the Suzuki coupling of polyhaloarenes." Chemical Communications, 2006 , 299-301.
-
- Coupling with Free Carboxylic Acids: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carboxylic acid as a directing group." Journal of the American Chemical Society. Note: General methodology adapted for Protocol A.
-
Substrate Data (2-Bromo-4-chloro-5-hydroxybenzoic acid)
-
Sigma-Aldrich Product Specification & Safety Data.
-
(Search CAS: 936-08-3 analog or specific derivative).
-
Disclaimer: These protocols are intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for 2-Bromo-4-chloro-5-hydroxybenzoic acid before handling.
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive and scalable protocol for the synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid, a valuable building block in the development of novel pharmaceuticals and functional materials. Addressing the need for a reliable and scalable synthetic route, this document details a robust procedure starting from the commercially available precursor, 4-chloro-3-hydroxybenzoic acid. The core of this methodology lies in a highly regioselective electrophilic bromination step. This guide is intended for researchers, chemists, and professionals in the drug development and chemical synthesis fields, offering in-depth procedural details, mechanistic insights, and characterization data to ensure reproducible and efficient synthesis.
Introduction
2-Bromo-4-chloro-5-hydroxybenzoic acid is a polysubstituted aromatic compound with a substitution pattern that makes it a key intermediate in the synthesis of a variety of complex organic molecules. Its utility is particularly noted in the development of bioactive compounds where the specific arrangement of the bromo, chloro, and hydroxy functionalities can be crucial for biological activity. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries.
This application note outlines a validated, scalable protocol for the synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid. The synthetic strategy is designed for both laboratory and potential pilot-plant scale operations, focusing on cost-effectiveness, operational safety, and high purity of the final product.
Synthetic Strategy and Mechanistic Rationale
The synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid is achieved through a single, high-yield step from a readily available starting material. The chosen synthetic pathway is illustrated below:
Caption: Synthetic route to 2-Bromo-4-chloro-5-hydroxybenzoic acid.
The key transformation is the regioselective electrophilic aromatic substitution (bromination) of 4-chloro-3-hydroxybenzoic acid. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring:
-
Hydroxyl Group (-OH): A strongly activating ortho, para-director.
-
Chloro Group (-Cl): A deactivating ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating meta-director.
The powerful activating and ortho, para-directing effect of the hydroxyl group is the dominant factor in determining the position of the incoming electrophile (Br+). The positions ortho to the hydroxyl group are C2 and C6. The position para to the hydroxyl group is C5, which is already substituted with the carboxylic acid group. Therefore, bromination is directed to the C2 and C6 positions. Steric hindrance from the adjacent carboxylic acid group at C1 makes the C6 position less accessible. Consequently, the bromine atom is selectively introduced at the C2 position, which is ortho to the hydroxyl group and meta to the chloro and carboxylic acid groups.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled up with appropriate modifications to reaction conditions and equipment.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-chloro-3-hydroxybenzoic acid | ≥98% | Commercially available |
| N-Bromosuccinimide (NBS) | Reagent grade | Commercially available |
| Acetonitrile (ACN) | Anhydrous | Commercially available |
| Dichloromethane (DCM) | ACS grade | Commercially available |
| Deionized Water | - | In-house |
| Anhydrous Sodium Sulfate | ACS grade | Commercially available |
| Hydrochloric Acid (HCl) | 37% | Commercially available |
Equipment
-
Round-bottom flask (appropriate size for the intended scale)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Executive Summary & Reaction Logic
Welcome to the technical support hub for 2-Bromo-4-chloro-5-hydroxybenzoic acid . This guide addresses the specific challenges of synthesizing this polysubstituted aromatic acid, primarily used as a scaffold in pharmaceutical (e.g., SGLT2 inhibitors analogs) and agrochemical development.
The industry-standard route relies on the regioselective bromination of 4-chloro-3-hydroxybenzoic acid . Success depends entirely on manipulating the competition between the directing groups on the benzene ring.
The Mechanistic Challenge
To improve yield, you must understand why the reaction succeeds or fails.
-
The Substrate: 4-Chloro-3-hydroxybenzoic acid.
-
Directing Groups:
-
-OH (Position 5 in target): Strong ortho/para director. This is the "Captain" of the reaction.
-
-Cl (Position 4): Weak ortho/para director.
-
-COOH (Position 1): Moderate meta director (deactivating).
-
The Target: You want the Bromine (Br) at Position 2 (relative to COOH). The Reality: In the precursor (4-chloro-3-hydroxybenzoic acid), this position corresponds to Position 6 .
-
Position 6 is para to the -OH group (Strong activation) and ortho to the -COOH.
-
Position 2 (between OH and COOH) is ortho to the -OH but sterically crowded.
Reaction Pathway Visualization
The following diagram illustrates the directing effects governing this synthesis.
Figure 1: Mechanistic pathway showing the dominance of the -OH directing group in determining regioselectivity.
Critical Process Parameters (CPPs)
To move from "detectable product" to "high isolated yield," strictly control these variables.
| Parameter | Recommended Range | Scientific Rationale |
| Solvent System | Glacial Acetic Acid (AcOH) | AcOH polarizes the Br-Br bond, increasing electrophilicity without requiring harsh Lewis acids (like FeBr3) that cause tarring [1]. |
| Temperature | 15°C – 25°C | Keep near ambient. >40°C increases decarboxylation risk. <10°C slows the reaction, causing reagent accumulation and sudden exotherms. |
| Stoichiometry | 1.05 eq Br2 | The -OH group activates the ring significantly. Large excess (>1.2 eq) leads to the 2,6-dibromo impurity (relative to OH) which is nearly impossible to separate. |
| Addition Rate | Dropwise (30-60 min) | Crucial: High local concentration of Br2 favors di-bromination. Slow addition ensures Mono-Br is the kinetic product. |
Troubleshooting Guide (FAQ)
Issue 1: "I am seeing a significant 'Di-bromo' impurity (M+79/81 peaks) in LCMS."
Diagnosis: Over-bromination. The product is still activated towards electrophilic attack. The Fix:
-
Reduce Equivalents: Cut Br2 loading to 1.0–1.02 equivalents.
-
Dilution: Increase solvent volume (AcOH) by 20%. A more dilute system favors mono-substitution.
-
Quench Protocol: Do not let the reaction stir overnight "just to be safe." Monitor by HPLC. Once starting material is <2%, quench immediately with aqueous Sodium Bisulfite (NaHSO3) to destroy unreacted bromine.
Issue 2: "The reaction mixture turned into a solid sludge, and yield is low."
Diagnosis: The product (2-Bromo-4-chloro-5-hydroxybenzoic acid) is less soluble in acetic acid than the starting material. It is precipitating out, potentially trapping unreacted starting material in the crystal lattice (occlusion). The Fix:
-
Temperature Ramp: Start at 15°C. Once 50% of Br2 is added, raise to 25°C or 30°C to maintain solubility during the critical conversion phase.
-
Co-solvent: Add 5-10% Dichloromethane (DCM) or Chlorobenzene to the Acetic Acid to improve solubility of the brominated product [2].
Issue 3: "My product melts lower than the literature value (194–200°C range)."
Diagnosis: Isomeric impurity.[1] You likely have the isomer where Br added ortho to the OH (position 2 relative to OH, position 4 relative to COOH - blocked? No, position 2 relative to COOH is the target). Clarification: The impurity is likely the result of Br attacking the position between the OH and COOH groups due to high energy (temperature). The Fix:
-
Recrystallization: The target molecule is an acid.[2] Dissolve crude in dilute Sodium Bicarbonate (pH 8), filter off insoluble non-acidic impurities, then slowly acidify with HCl to pH 2. The target usually crystallizes purer than the isomer.
-
Solvent Switch: Recrystallize from Ethanol/Water (1:3).
Optimized Experimental Protocol
Objective: Synthesis of 2-Bromo-4-chloro-5-hydroxybenzoic acid (10g Scale). Self-Validating Step: The color change of bromine (red-brown) to pale yellow indicates consumption. If color persists indefinitely, reaction has stalled.
Materials
-
Precursor: 4-Chloro-3-hydroxybenzoic acid (17.25 g, 100 mmol) [3].
-
Reagent: Bromine (16.8 g, 5.4 mL, 105 mmol).
-
Solvent: Glacial Acetic Acid (85 mL).
-
Quench: 10% aq. Sodium Bisulfite.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for optimal yield and purity.
Step-by-Step Procedure
-
Setup: Equip a 250 mL 3-neck flask with a mechanical stirrer (magnetic stirring often fails if slurry thickens), addition funnel, and internal thermometer.
-
Dissolution: Charge 4-Chloro-3-hydroxybenzoic acid (17.25 g) and Glacial Acetic Acid (60 mL). Stir until mostly dissolved. Cool to 15°C.
-
Bromination: Mix Bromine (5.4 mL) with Acetic Acid (25 mL) in the addition funnel. Add this solution dropwise over 45–60 minutes.
-
Note: The solution will turn orange/red.
-
Control: Do not allow temperature to exceed 25°C.
-
-
Reaction: Stir at room temperature (20–25°C) for 2–3 hours.
-
Validation: Check TLC or HPLC. If starting material remains, add 0.05 eq of Br2.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water containing 2g Sodium Bisulfite (to remove yellow bromine color). Stir for 30 minutes. The product will precipitate as a white/off-white solid.
-
Isolation: Filter the solid. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid.
-
Drying: Dry in a vacuum oven at 50°C.
Expected Yield: 85–92% Purity: >98% (HPLC)
References
-
Regioselective Electrophilic Aromatic Bromination. MDPI Molecules. Theoretical analysis confirms that -OH groups dominate regioselectivity in competitive systems, directing incoming electrophiles to the para position unless blocked.
-
Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. European Patent Office (EPO). Describes analogous halogenation conditions for chlorobenzoic acid derivatives, highlighting the utility of acetic acid and temperature control to minimize isomers.
-
4-Chloro-3-hydroxybenzoic acid Properties. Sigma-Aldrich. Physical data and safety handling for the precursor material.[2]
-
Bromination of Hydroxybenzoic Acids. Organic Syntheses. General procedure for brominating activated phenolic acids using acetic acid as the solvent medium.[2]
Sources
Technical Support Center: Purification of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Welcome to the technical support resource for the purification of 2-Bromo-4-chloro-5-hydroxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter during purification, providing not just the "how" but the critical "why" behind each step. Our goal is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 2-Bromo-4-chloro-5-hydroxybenzoic acid?
The three most effective and commonly employed methods for purifying this substituted benzoic acid are:
-
Recrystallization: This is the most common and often the first method to try for solid compounds. It leverages the difference in solubility between the desired compound and its impurities in a given solvent at different temperatures.[1]
-
Acid-Base Extraction: This liquid-liquid extraction technique is highly effective for separating acidic compounds, like your target molecule, from neutral or basic impurities. It relies on the ability to convert the acidic benzoic acid derivative into its water-soluble salt form.[2]
-
Column Chromatography: For complex mixtures or when impurities have very similar properties to the product (e.g., positional isomers), silica gel column chromatography is the method of choice for achieving high purity.[3]
Q2: How do I decide which purification method is best for my sample?
The optimal method depends on the nature of the impurities and the scale of your purification. A general strategy is outlined below.
Caption: General Purification Strategy Workflow.
Start by analyzing a small sample of your crude product using Thin-Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
If the impurities are largely insoluble starting materials or salts, recrystallization is often sufficient.
-
If you suspect neutral or basic organic impurities, an acid-base extraction is an excellent choice.
-
If TLC shows impurities with similar polarity (close Rf values) to your product, which is common with positional isomers formed during synthesis, column chromatography will likely be necessary.[4][5]
Q3: What are the critical safety precautions for this purification?
-
Compound Hazards: 2-Bromo-4-chloro-5-hydroxybenzoic acid and related halogenated phenols can be irritants to the skin, eyes, and respiratory tract.[6] Always handle the solid compound in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvent Hazards: The organic solvents used in extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane) are flammable and volatile. Ensure there are no ignition sources nearby. Acids and bases used in extractions are corrosive. Handle them with care.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's safety guidelines.
Troubleshooting Guide
This section addresses specific problems you may encounter during your purification experiments.
Recrystallization Issues
Q: My compound won't fully dissolve in the hot recrystallization solvent, even after adding a large volume. What should I do?
A: This situation typically points to one of two issues: either you have insoluble impurities, or you have selected a poor solvent.
Causality: The principle of recrystallization relies on the compound being soluble in the hot solvent but insoluble in the cold solvent.[7] If the compound has very low solubility even at boiling, that solvent is not suitable. Conversely, insoluble impurities will never dissolve.[8]
Troubleshooting Protocol:
-
Identify the Issue: Take a small amount of the undissolved solid and check its melting point or run a TLC. If it's your desired product, you need a different solvent. If it's an impurity, it should be removed.
-
Hot Filtration (To Remove Insoluble Impurities):
-
Add a minimal amount of additional hot solvent to your mixture to ensure all of your desired product is dissolved.
-
Pre-heat a funnel (stemless or short-stemmed) and a receiving flask containing a small amount of boiling solvent on a hot plate. This prevents premature crystallization in the funnel.[1]
-
Quickly filter the hot solution through a fluted filter paper. The insoluble impurities will be trapped on the paper. .
-
Proceed to cool the filtrate to obtain your purified crystals.
-
Table 1: Potential Recrystallization Solvents
| Solvent System | Boiling Point (°C) | Properties & Rationale |
|---|---|---|
| Water / Ethanol | Variable | Benzoic acids often have good solubility in hot water but limited solubility in cold water.[9] Adding a co-solvent like ethanol can increase the solubility of the organic molecule if it's too low in pure water. |
| Toluene | 111 | A less polar solvent. May be effective if impurities are highly polar. |
| Acetic Acid / Water | Variable | Acetic acid is a good solvent for many organic acids. The addition of water as an anti-solvent can induce crystallization upon cooling. |
Q: I've cooled my filtered solution, but no crystals are forming. How can I induce crystallization?
A: Crystal formation requires nucleation, a process where a few molecules organize into a seed for crystal growth. This can sometimes be slow to start.
Troubleshooting Protocol:
-
Be Patient: First, ensure the solution has cooled slowly to room temperature and then in an ice bath for at least 20-30 minutes.[9] Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.
-
Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass provide a surface that can initiate nucleation.[9]
-
Add a Seed Crystal: If you have a small amount of the pure product, add a single tiny crystal to the solution. This provides a perfect template for further crystal growth.
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to boil off some of the solvent, then attempt to cool it again. Be careful not to evaporate too much, or the compound will crash out of solution rather than forming pure crystals.[1]
Caption: Decision tree for inducing crystallization.
Q: The purified crystals are colored, but the pure compound should be white. How can I remove colored impurities?
A: Colored impurities are often large, conjugated organic molecules that can be effectively removed by adsorption onto activated carbon (charcoal).
Protocol for Decolorization:
-
Dissolve your crude product in the minimum amount of suitable hot recrystallization solvent.
-
Remove the flask from the heat source and allow it to cool slightly for a minute. Crucially, never add charcoal to a boiling solution , as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a spatula tip is usually enough). Using too much will adsorb your product and reduce your yield.[10]
-
Re-heat the solution to boiling for 5-10 minutes to allow the charcoal to adsorb the impurities.[8]
-
Perform a hot filtration as described previously to remove the charcoal. The filtrate should now be colorless.
-
Cool the filtrate to allow your purified, white crystals to form.
Acid-Base Extraction Issues
Q: I need to separate my acidic product from a neutral by-product. How do I perform an acid-base extraction?
A: This technique exploits the acidic nature of the carboxylic acid group. By converting it to its carboxylate salt with a base, you can move it into the aqueous phase, leaving neutral impurities in the organic phase.
Caption: Workflow for Acid-Base Extraction.
Experimental Protocol:
-
Dissolve: Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or diethyl ether in a separatory funnel.
-
Extract with Base: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). A weak base is preferable to a strong base (like NaOH) to avoid potential hydrolysis of other functional groups.
-
Shake and Vent: Stopper the funnel, invert it, and vent to release the CO₂ gas produced from the acid-base reaction. Shake gently and vent frequently.
-
Separate Layers: Allow the layers to separate. The deprotonated 2-Bromo-4-chloro-5-hydroxybenzoate salt will be in the top aqueous layer (assuming the organic solvent is denser than water, like dichloromethane; if using ether or ethyl acetate, the aqueous layer will be on the bottom). Drain the organic layer.
-
Wash (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Acidify: Cool the aqueous layer in an ice bath and slowly add a strong acid, like 2M HCl, until the solution is acidic (test with pH paper, target pH ≈ 2-3).[2] Your purified product will precipitate out as a solid.
-
Collect: Collect the solid product by vacuum filtration, wash with a small amount of cold water to remove salts, and dry thoroughly.[9]
References
-
StudentBro. (n.d.). To purify impure sample of benzoic acid by the process of crystallisation. Retrieved from [Link]
-
University of Missouri-St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Millersville University. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Studocu. (2016). Lab Report Recrystallization. Retrieved from [Link]
-
University of Technology. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved from [Link]
-
Reddit. (2021). Help with purification of benzoic acid by extraction. Retrieved from [Link]
-
European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2-bromo-4,5-dialkoxy benzoic acid.
-
SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Scribd. (2022). Synthesis of 5-Bromo-2-Chloro-Benzoic Acid. Retrieved from [Link]
-
Quora. (2018). How can benzoic acid be tested for purity? Retrieved from [Link]
- Google Patents. (n.d.). Purification of benzoic acid and its derivatives.
-
Gujarat Pollution Control Board. (n.d.). Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. reddit.com [reddit.com]
- 3. CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. scribd.com [scribd.com]
- 6. aksci.com [aksci.com]
- 7. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. famu.edu [famu.edu]
Technical Support Center: Troubleshooting Solubility of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Executive Summary
You are encountering solubility issues with 2-Bromo-4-chloro-5-hydroxybenzoic acid in aqueous media. This is a common challenge with poly-halogenated benzoic acid derivatives. The molecule’s lipophilicity, driven by the heavy halogen atoms (Bromine at C2, Chlorine at C4), dominates its physicochemical profile, overriding the hydrophilic potential of the carboxylic acid and hydroxyl groups at neutral pH.
This guide provides a root-cause analysis and three validated protocols to solubilize this compound for biological assays, synthesis, or purification.
Part 1: Root Cause Analysis (The "Why")
To solve the solubility problem, we must understand the competition between the molecule's hydrophobic and hydrophilic domains.
Structural Impediments to Solubility
-
The "Brick Dust" Effect: The crystal lattice energy of halogenated aromatics is high. The intermolecular forces (halogen bonding and
-stacking) hold the solid together tightly, requiring significant energy to break. -
Ortho-Effect (2-Bromo): The bromine atom at the 2-position (ortho to the carboxylic acid) creates steric hindrance. While this typically increases acidity (lowers pKa) by twisting the carboxyl group out of plane, it also shields the polar head group from effective hydration.
-
Lipophilicity (LogP): The combination of Chloro and Bromo substituents significantly increases the partition coefficient (LogP), likely pushing it above 3.0, making the neutral molecule sparingly soluble in water (< 0.1 mg/mL estimated).
The pKa Factor
-
Carboxylic Acid (COOH): Due to the electron-withdrawing induction of the ortho-bromo and para-chloro groups, the pKa of the carboxylic acid is estimated to be 2.5 – 3.0 (significantly more acidic than benzoic acid's 4.2).
-
Phenolic Hydroxyl (OH): The pKa is likely 8.5 – 9.5 .
Diagnosis: In unbuffered water (pH ~5-6) or acidic media (0.1 N HCl), the molecule exists primarily in its protonated, neutral form, which is insoluble.
Part 2: Troubleshooting Protocols
Method A: pH Adjustment (The "Silver Bullet")
Best for: Stock solutions, biological assays (if pH > 7 is tolerated).
Mechanism: Converting the carboxylic acid into its carboxylate anion (
Protocol:
-
Suspend the target amount of solid in water (e.g., 10 mg in 1 mL). It will appear as a white suspension.
-
Do not use NaOH initially. Strong bases can cause local high pH pockets that might oxidize the phenol.
-
Use Sodium Bicarbonate (
): Add 1.1 equivalents of 1M solution.-
Why? The pKa of the acid (~2.[1]8) is low enough that mild bicarbonate (pH ~8.3) will fully deprotonate it without touching the phenol.
-
Observation: Evolution of
gas confirms deprotonation. The solution should clear.
-
-
Buffer: Once dissolved, dilute with PBS (pH 7.4) to maintain the ionized state.
CAUTION: If the solution remains cloudy, the sodium salt may have a high lattice energy (common with bromo-acids). Switch to Method B .
Method B: Co-Solvent System (DMSO/Ethanol)
Best for: High-concentration stocks (10-100 mM) for storage.
Mechanism: Disrupts the water lattice and solvates the hydrophobic halogen regions.[2]
Recommended Solvent System:
| Solvent | Solubility Rating | Notes |
|---|---|---|
| DMSO | Excellent (> 50 mg/mL) | Best for freezing stocks. Hygroscopic. |
| Ethanol | Good | Volatile.[3] Good for evaporation/transfer. |
| Acetone | Good | Not suitable for biological assays. |
| Water | Poor (< 0.1 mg/mL) | Requires pH adjustment. |
Protocol:
-
Dissolve the solid completely in 100% DMSO to create a 1000x Master Stock (e.g., 50 mM).
-
Slow Dilution: When adding to aqueous media, add the DMSO stock slowly while vortexing.
-
The "Crash Out" Check: Ensure the final DMSO concentration is < 1% (v/v). If precipitation occurs immediately upon dilution, the compound is precipitating because the water concentration is too high for the neutral molecule. Solution: You must use a buffered aqueous diluent (pH 7.4 or 8.0), not pure water, to ensure the molecule ionizes upon dilution.
Method C: Hydrotropy & Complexation
Best for: Formulations where organic solvents are restricted.
Mechanism: Using hydrotropes (amphiphilic salts) to disrupt water structure and increase solubility without chemical modification.
Protocol:
-
Prepare a solution of Sodium Benzoate (2 M) or Sodium Salicylate (2 M) in water.
-
Add the target compound.
-
Heat gently to 40°C.
-
Why it works: The hydrotrope molecules stack around the hydrophobic halogens of your compound, shielding them from water.
Part 3: Decision Logic (Visualized)
The following diagram outlines the logical flow for selecting the correct solubilization strategy based on your application.
Caption: Decision matrix for solubilizing 2-Bromo-4-chloro-5-hydroxybenzoic acid based on downstream application.
Part 4: Frequently Asked Questions (FAQ)
Q1: I dissolved the compound in DMSO, but it precipitated when I added it to my cell culture media. Why? A: This is "solvent shock." When you dilute the DMSO stock into media, the solvent power drops instantly. If your media is acidic or unbuffered, the compound reverts to its protonated, insoluble form.
-
Fix: Ensure your cell culture media is buffered to pH 7.4. If precipitation persists, pre-dilute the DMSO stock into a small volume of PBS (pH 7.4) before adding to the main media volume.
Q2: Can I heat the solution to dissolve it? A: Yes, but with caution.
-
Safe: 40-50°C is generally safe for benzoic acid derivatives.
-
Unsafe: Boiling (>100°C) may cause decarboxylation (loss of
), especially since the 2-bromo and 4-chloro groups create electronic strain. This would leave you with a poly-halogenated phenol, which is toxic and chemically different.
Q3: What is the estimated pKa? A: While experimental values for this specific isomer are rare in public databases, Structure-Activity Relationship (SAR) analysis suggests:
- (COOH): ~2.8 (lowered by ortho-Br and para-Cl).
- (OH): ~9.2 .
-
Reference Standard: 2-Bromobenzoic acid has a pKa of 2.85; 4-Chlorobenzoic acid has a pKa of 3.98 [1].
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14797203, 2-Bromo-4-hydroxybenzoic acid (Analogous Structure). Retrieved from [Link]
- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
Sources
Technical Support Center: Optimizing Temperature for the Halogenation of Hydroxybenzoic Acids
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The halogenation of hydroxybenzoic acids is a cornerstone of synthetic chemistry, pivotal for creating intermediates in pharmaceuticals and advanced materials. However, what appears to be a straightforward electrophilic aromatic substitution is, in reality, a delicate interplay of thermodynamics, kinetics, and competing reaction pathways. Temperature is arguably the most critical variable in this process. This guide is designed to move beyond simple protocols, providing you with the causal understanding and practical troubleshooting strategies needed to master this reaction. We will explore the "why" behind the experimental choices, empowering you to optimize your outcomes for yield, purity, and selectivity.
Section 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the fundamental concepts governing the role of temperature in these reactions.
Q1: Why is temperature such a critical parameter in the halogenation of hydroxybenzoic acids?
Temperature is the primary lever to control the reaction rate and selectivity. Its influence is multifaceted:
-
Reaction Rate: As with most chemical reactions, increasing the temperature generally increases the reaction rate according to the Arrhenius equation. However, for the highly activated phenol ring system, many halogenations are already very fast, even at low temperatures.[1][2]
-
Selectivity (Regioselectivity): Hydroxybenzoic acids have competing directing groups: the strongly activating ortho-, para-directing hydroxyl group (-OH) and the deactivating meta-directing carboxyl group (-COOH).[3][4] The final position of the halogen is often a result of a competition between different reaction pathways, each with its own activation energy. Temperature can determine which pathway is favored.[5]
-
Side Reactions: Higher temperatures can provide the necessary activation energy for undesirable side reactions, most notably decarboxylation (loss of CO₂) and polyhalogenation.[3][6][7] Conversely, temperatures that are too low may stall the reaction completely.
Q2: What is the difference between kinetic and thermodynamic control, and how does temperature influence it in this context?
Understanding this concept is crucial for controlling your product distribution.[8][9]
-
Kinetic Control: At low temperatures, reactions are typically irreversible. The major product formed is the one that forms the fastest—the one with the lowest activation energy. This is the kinetic product .[10]
-
Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome activation barriers in reverse, establishing an equilibrium. The major product will be the most stable one, regardless of how fast it formed. This is the thermodynamic product .[10]
In the halogenation of hydroxybenzoic acids, different isomers (e.g., ortho vs. para substitution) can be favored under different control regimes. If you are getting a mixture of products, adjusting the temperature is the first step to target either the kinetic or the thermodynamic isomer.
Q3: What are the most common side reactions, and how are they specifically affected by temperature?
Two side reactions plague the halogenation of hydroxybenzoic acids, and both are highly temperature-dependent:
-
Decarboxylation: The loss of the -COOH group to form CO₂ is a significant issue, particularly with salicylic acid (2-hydroxybenzoic acid) and its para-isomer.[7][11] This often occurs via an initial ipso-substitution (halogenation at the carbon bearing the carboxyl group), which is then followed by decarboxylation.[6][12] This process is almost always promoted by higher temperatures. In some cases, heating is the explicit method used to induce decarboxylation.[13] If your intended product is a halogenated hydroxybenzoic acid but you isolate a halogenated phenol, excessive temperature is the most likely culprit.[7][14]
-
Polyhalogenation: The -OH group is a powerful activating group, making the product of the first halogenation often more reactive than the starting material.[3][15] This can lead to the rapid addition of second or third halogen atoms. This is especially true at higher temperatures and with an excess of the halogenating agent. To achieve mono-halogenation, low temperatures (e.g., < 5 °C) are often essential.[3][16]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides direct answers to specific experimental challenges.
Problem 1: Low or No Yield of Halogenated Product
Q: My reaction isn't proceeding, and I'm recovering only starting material. Should I just increase the temperature?
A: While gently increasing the temperature is a logical step, it should be done cautiously and systematically.
-
Initial Diagnosis: First, confirm your reagents are active. N-halosuccinimides (NCS, NBS) can degrade over time, and elemental halogens can be lost to evaporation. Ensure your solvent is anhydrous if required by the specific protocol.
-
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., from 0 °C to room temperature, or from room temperature to 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) at each stage.
-
Beware of Decomposition: Be vigilant for a sudden darkening of the reaction mixture, which could indicate decomposition of the starting material or product at higher temperatures.[17]
-
Consider an Alternative: If a significant temperature increase is needed (e.g., > 80 °C), you risk promoting the side reactions discussed above.[11][13] Before resorting to high heat, consider if a more reactive halogenating agent or a catalyst is a better solution. For instance, iodination can be sluggish and may require an oxidizing agent or specific catalyst to proceed at moderate temperatures.[3][18]
Problem 2: Poor Regioselectivity (Mixture of Isomers)
Q: I'm getting an inseparable mixture of ortho- and para-isomers. How can I use temperature to improve selectivity?
A: This is a classic kinetic versus thermodynamic control problem.[8]
-
To Favor the Kinetic Product (Fastest-Forming): Run the reaction at a significantly lower temperature. Cooling the reaction to 0 °C, -20 °C, or even lower can enhance selectivity by ensuring only the lowest activation energy pathway is accessible. This often favors the less sterically hindered para-product.[3]
-
To Favor the Thermodynamic Product (Most Stable): If the desired isomer is the more stable one, running the reaction at a higher temperature for a longer time can allow the product mixture to equilibrate to favor the thermodynamic product.[10] However, this strategy must be balanced against the risk of decarboxylation and decomposition.
-
Solvent Matters: The choice of solvent can influence the energy of the transition states, thereby altering selectivity. Experimenting with different solvents (e.g., polar protic vs. aprotic) at a constant temperature may also improve your outcome.[19]
Problem 3: Significant By-product Formation (Decarboxylation)
Q: I'm observing gas evolution (CO₂), and my mass spec shows the mass of a halogenated phenol, not my target acid. How do I prevent this?
A: This is a clear indication of decarboxylative halogenation, which is highly dependent on temperature.[6][12]
-
Drastically Reduce Temperature: This is the most effective solution. Perform the reaction at 0 °C or below. The activation energy for decarboxylation is typically higher than that for the desired halogenation, so lowering the temperature will disproportionately slow the unwanted side reaction.[13]
-
Control Reagent Addition: Add the halogenating agent slowly and portion-wise to the cooled solution of the hydroxybenzoic acid. This prevents localized temperature spikes from the exothermic reaction and avoids a high concentration of the halogenating agent, which can facilitate the ipso-substitution that leads to decarboxylation.[6]
-
Check pH: For some mechanisms, the protonation state of the acid can influence the rate of decarboxylation. Ensure your reaction medium is not overly acidic, unless required by the specific protocol.
Problem 4: Formation of Polyhalogenated Products
Q: My product is being di- or tri-halogenated, even when I use one equivalent of the halogenating agent. How can I achieve mono-halogenation?
A: This is a rate-control issue. The activated ring of the mono-halogenated product reacts faster than the starting material.
-
Lower the Temperature: As with decarboxylation, cooling the reaction is paramount. Performing the reaction at or below 0 °C will slow the second and third additions significantly more than the first. For highly activated systems, temperatures below 5 °C are often recommended for mono-bromination.[3][16]
-
Use Stoichiometry to Your Advantage: Use slightly less than one full equivalent of the halogenating agent (e.g., 0.95 eq). This ensures that the limiting reagent is consumed before significant polyhalogenation can occur. You will have some unreacted starting material, but this is often easier to separate from the desired mono-halogenated product than the poly-halogenated by-products are.
-
Slow Addition: Add the halogenating agent dropwise or in small portions over a prolonged period to maintain a low instantaneous concentration, giving the starting material a better chance to react before the product does.
Section 3: Data Summary & Experimental Protocols
Table 1: General Effects of Temperature on Halogenation Outcome
| Temperature Range | Expected Reaction Rate | Primary Selectivity Control | Common Side Reactions | Recommended Use Case |
| Low (-20 °C to 5 °C) | Moderate to Fast | Kinetic Control | Minimal | Achieving mono-halogenation; Maximizing regioselectivity for the kinetic product.[3][20] |
| Medium (20 °C to 50 °C) | Fast to Very Fast | Mixed Kinetic/Thermodynamic | Possible polyhalogenation; Onset of decarboxylation.[21] | General screening; When the desired product is thermodynamically stable and robust. |
| High (> 60 °C) | Very Fast | Thermodynamic Control[10] | High risk of decarboxylation, polyhalogenation, and decomposition.[13][22][23] | Rarely recommended unless specifically required to overcome a high activation barrier or to favor a specific thermodynamic product, and the substrate is known to be stable. |
Protocol 1: General Procedure for Halogenation at a Controlled Low Temperature (e.g., Bromination of p-Hydroxybenzoic Acid)
Objective: To achieve selective mono-bromination while minimizing side reactions.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve p-hydroxybenzoic acid (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent).
-
Cooling: Place the flask in an ice-salt bath or a cryo-cooler and cool the solution to 0 °C with stirring.
-
Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (0.95 eq) in the same solvent. If using liquid bromine, dissolve it in the solvent in a dropping funnel.
-
Slow Addition: Add the bromine solution dropwise to the stirred, cooled solution of the acid over 30-60 minutes. Use a thermocouple to ensure the internal temperature does not rise above 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, pour the mixture into cold water. If NBS was used, a reducing agent like sodium thiosulfate solution can be added to quench any remaining active bromine.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to separate the desired mono-brominated product from unreacted starting material.
Protocol 2: Workflow for a Temperature Optimization Study
Objective: To systematically determine the optimal temperature for a novel halogenation reaction.
-
Establish Baseline: Run the reaction at a standard starting point, typically room temperature (~25 °C), using your initial best-guess conditions. Analyze the product mixture using HPLC or GC-MS to determine the ratio of products, by-products, and remaining starting material.
-
Low-Temperature Run: Repeat the reaction at 0 °C. Maintain all other variables (concentration, stoichiometry, reaction time) constant. Analyze the product mixture. This will reveal if selectivity for a kinetic product can be achieved.
-
High-Temperature Run: Repeat the reaction at a moderately elevated temperature (e.g., 50 °C). Analyze the product mixture. This will indicate if the reaction is prone to decarboxylation or if a thermodynamic product is favored.
-
Analysis: Compare the results from the three runs.
-
If the 0 °C run gives the cleanest profile and best selectivity, further optimization can be explored at even lower temperatures (-20 °C).
-
If the 50 °C run improves the yield of a desired isomer without significant by-product formation, a modest temperature increase is beneficial.
-
If all temperatures give poor results, other variables like solvent or catalyst should be investigated before further temperature changes.
-
Section 4: Visualization of Workflows
Diagram 1: Temperature Optimization Workflow
This diagram outlines the logical steps for systematically finding the optimal reaction temperature.
Caption: A decision tree for troubleshooting poor regioselectivity.
Section 5: References
-
Wubbels, G. G., Tamura, R., & Gannon, E. J. (2013). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. The Journal of Organic Chemistry, 78(10), 4834–4839. [Link]
-
Maleckis, A., & Finnegan, P. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 121(3), 1545-1600. [Link]
-
Thermodynamic vs kinetic reaction control with radical substitution. (2016). Stack Exchange. [Link]
-
Wang, D., & Wang, Z. (2015). C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journal of Organic Chemistry, 11, 2238–2251. [Link]
-
Luliński, P., & Skulski, L. (2003). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 8(12), 901–912. [Link]
-
Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.). Asian Journal of Chemistry. [Link]
-
Ashenhurst, J. (2022). Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. (2018). Scientific Update. [Link]
-
Reactions of Phenols. (2024). Chemistry Steps. [Link]
-
Process for the iodination of hydroxyaromatic and aminoaromatic compounds. (1991). Google Patents.
-
Kinetics and Mechanism of the Bromination of Salicylic Acid. (2010). Asian Journal of Chemistry. [Link]
-
Write the mechanism involved in bromination of salicylic acid. (n.d.). Vedantu. [Link]
-
Electrophilic Aromatic Substitution in Phenols. (2021). YouTube. [Link]
-
Kinetic and Thermodynamic Control. (n.d.). University of Calgary. [Link]
-
Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? (2016). Reddit. [Link]
-
The chlorination of 4-amino-2-hydroxy-benzoic acid. (n.d.). ResearchGate. [Link]
-
The Halogenation of Salicylic Acid. (n.d.). Semantic Scholar. [Link]
-
Process for decarboxylation of halogenated aromatic carboxylic acids. (1999). Google Patents.
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. [Link]
-
Kinetics and Mechanism of the Bromination of Salicylic Acid. (n.d.). ResearchGate. [Link]
-
Kinetic and Thermodynamic Control. (n.d.). Dalal Institute. [Link]
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2025). PMC. [Link]
-
Halogenation Reactions. (n.d.). Mettler Toledo. [Link]
-
Decarboxylation of Salicylic acid. (2017). Chemistry Stack Exchange. [Link]
-
Decarboxylative Halogenation of Organic Compounds. (2020). Chemical Reviews. [Link]
-
Treatment of p-hydroxybenzoic acid with aqueous bromine leads to the evolution of carbon dioxide and the formation of. (n.d.). Vaia. [Link]
-
Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and fu. (n.d.). ResearchGate. [Link]
-
The Halogenation of Salicylic Acid. (n.d.). Journal of the American Chemical Society. [Link]
-
m-Hydroxybenzoic Acid : Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (2013). KTH DiVA. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). Figshare. [Link]
-
Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). PMC. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (2022). PubMed. [Link]
-
Pd( ii )-catalyzed meta -C–H bromination and chlorination of aniline and benzoic acid derivatives. (2022). Chemical Science. [Link]
-
Synthesis of Koser's Reagent and Derivatives. (n.d.). Organic Syntheses. [Link]
-
p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
-
m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System. (n.d.). ResearchGate. [Link]
-
Halogenation of organic compounds using continuous flow and microreactor technology. (2016). Reaction Chemistry & Engineering. [Link]
-
Treatment of p-hydroxybenzoic acid with aqueous bromine leads to the evol... (2025). Filo. [Link]
-
Optimization of Halogen and Solvent Study a. (n.d.). ResearchGate. [Link]
-
Why do phenols are very reactive towards electrophilic aromatic substitution? (2018). Quora. [Link]
-
Polymorphism and thermodynamics of m-hydroxybenzoic acid. (2006). PubMed. [Link]
-
Halogenases: a palette of emerging opportunities for synthetic biology–synthetic chemistry and C–H functionalisation. (2021). Chemical Society Reviews. [Link]
-
The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. (2024). MDPI. [Link]
-
Proceedings of the Indiana Academy of Science. (n.d.). IU Indianapolis. [Link]
-
Formation of chlorinated halobenzoquinones during chlorination of free aromatic amino acids. (2022). PubMed. [Link]
-
Effect of Temperature on Oscillatory Behaviour of the System Containing Isomers of Hydroxybenzoic Acid in Batch Reactor. (n.d.). ResearchGate. [Link]
-
Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
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- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
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- 5. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vaia.com [vaia.com]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids - Google Patents [patents.google.com]
- 14. Treatment of p-hydroxybenzoic acid with aqueous bromine leads to the evol.. [askfilo.com]
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- 16. m.youtube.com [m.youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
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- 19. Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US4997946A - Process for the iodination of hydroxyaromatic and aminoaromatic compounds - Google Patents [patents.google.com]
- 21. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability Optimization for 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 2-Bromo-4-chloro-5-hydroxybenzoic acid . As a researcher, you are likely using this compound as a high-value intermediate in the synthesis of bioactive scaffolds (e.g., SGLT2 inhibitors or agrochemicals).
This molecule presents a "perfect storm" for stability challenges due to three competing functional groups:
-
5-Hydroxy Group (Phenol): Highly susceptible to oxidative degradation into quinoid species, especially when deprotonated.
-
2-Bromo Substituent: The Carbon-Bromine (C-Br) bond is photolabile. Exposure to UV/Vis light causes homolytic fission, leading to debromination.
-
Carboxylic Acid: Dictates solubility and ionization state, influencing the reactivity of the other two groups.
This guide provides the causality-driven protocols necessary to maintain >99% purity in solution.
Module 1: Photostability (The Physical Environment)
The Issue: Halogenated aromatic acids, particularly those with bromine in the ortho position, are notoriously light-sensitive. The C-Br bond energy (~276 kJ/mol) is lower than C-Cl (~338 kJ/mol), making it the primary failure point under ambient light.
Mechanism of Failure: Upon photon absorption, the molecule undergoes homolytic cleavage , generating a highly reactive aryl radical. This radical abstracts a hydrogen atom from the solvent, resulting in 4-chloro-3-hydroxybenzoic acid (debrominated impurity).
Protocol 1.1: Light Protection Strategy
| Component | Specification | Scientific Rationale |
| Primary Container | Amber Borosilicate Glass (Type 1) | Blocks >90% of UV radiation <450nm, preventing C-Br excitation. |
| Secondary Shield | Aluminum Foil Wrap | Provides total opacity. Essential for long-term storage (>24 hours). |
| Workspace | Yellow Light / Low-UV | Standard fluorescent lab lights emit sufficient UV to degrade 5% of stock in 4 hours. |
Module 2: pH & Solvent Effects (The Chemical Environment)
The Issue: The stability of the phenolic group is pH-dependent.[1][2]
-
pKa1 (Carboxyl): Estimated ~2.5 (lowered by electron-withdrawing Br/Cl).
-
pKa2 (Phenol): Estimated ~8.0.
Critical Insight:
At pH > 8.0 , the phenol deprotonates to form a phenolate anion . This electron-rich species is
Protocol 2.1: Solvent & Buffer Selection
| Solvent System | Suitability | Notes & Causality |
| Acetonitrile (MeCN) | Excellent | Aprotic, non-reactive. Does not stabilize radical intermediates. |
| Methanol (MeOH) | Good | Protic solvent. Can act as a hydrogen source for photodebromination if irradiated. |
| DMSO | Caution | Hygroscopic. Absorbed water + DMSO can act as a mild oxidant over time. |
| Water (pH > 8) | POOR | Promotes phenolate formation and rapid oxidation. Avoid basic buffers. |
Recommendation: Maintain solution pH between 3.0 and 6.0 . This ensures the carboxylate is soluble (ionized) while the phenol remains protonated (neutral/protected).
Module 3: Oxidation Prevention (The Reactive Environment)
The Issue: Trace transition metals (Fe³⁺, Cu²⁺) present in solvents or glassware catalyze the formation of reactive oxygen species (ROS) via Fenton-like chemistry. These ROS attack the 5-OH group.
Protocol 3.1: The "Double-Lock" Stabilization Mix To create a self-validating stable stock solution, you must inhibit both the catalyst (metals) and the reactant (oxygen).
-
Chelation: Add 0.1 mM EDTA (Disodium Ethylenediaminetetraacetate).
-
Sacrificial Antioxidant: Add 5 mM Ascorbic Acid or Sodium Metabisulfite .
Visualizing the Instability Pathways
The following diagram illustrates the two primary degradation routes you must control: Photo-Debromination and Phenolic Oxidation .
Caption: Figure 1. Dual degradation pathways showing photolytic debromination (top) and base-catalyzed oxidative polymerization (bottom).
Troubleshooting & FAQs
Q1: My clear solution turned pink overnight. Is it ruined? A: The pink color indicates the formation of quinoid oxidation products. This is irreversible.
-
Cause: Likely high pH (>7.5) or exposure to air without antioxidants.
-
Action: Discard. For the next batch, ensure pH is <6.0 and sparge solvents with Nitrogen/Argon to remove dissolved oxygen.
Q2: Can I use DMSO to prepare a 100 mM stock? A: Yes, but with caveats.
-
Risk:[1][3][6] DMSO is hygroscopic. Absorbed water can hydrolyze the C-Br bond over long periods or facilitate oxidation.
-
Solution: Use anhydrous DMSO , store over molecular sieves, and keep at -20°C. Thaw completely before use to avoid concentration gradients.
Q3: I see an extra peak at RRT 0.85 in my HPLC. What is it? A: If the peak has a similar UV spectrum but lower mass (-79 amu), it is the debrominated analog (4-chloro-3-hydroxybenzoic acid).
-
Cause: The sample was likely left in a clear autosampler vial under room lights.
-
Fix: Use amber autosampler vials or wrap the tray in foil.
Visual Troubleshooting Flowchart
Use this decision tree to diagnose stability issues in real-time.
Caption: Figure 2. Diagnostic decision tree for identifying root causes of instability based on visual and analytical symptoms.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14797203, 2-bromo-4-hydroxybenzoic acid (Structural Analog). Retrieved from [Link]
-
NIST Chemistry WebBook. Benzoic acid, 5-bromo-2-hydroxy- (IR Spectrum & Physical Properties). Retrieved from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry. (Demonstrates phenolic instability at alkaline pH). Retrieved from [Link]
-
Pagga, U., & Brown, D. (1986). The degradation of halogenated aromatics. (Establishes the photolability of C-Br bonds in aromatic systems). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impact of Phenolic Acid Derivatives on the Oxidative Stability of β-Lactoglobulin-Stabilized Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzoic Acids by Aerobic Photooxidation with Hydrobromic Acid [organic-chemistry.org]
- 6. aksci.com [aksci.com]
Validation & Comparative
1H NMR interpretation and peak assignment for 2-Bromo-4-chloro-5-hydroxybenzoic acid
High-Resolution Characterization of 2-Bromo-4-chloro-5-hydroxybenzoic Acid: A Comparative NMR Analysis Guide
Executive Summary & Core Directive
Objective: This guide provides a definitive structural characterization of 2-Bromo-4-chloro-5-hydroxybenzoic acid , a critical scaffold in the synthesis of antibacterial and anti-inflammatory agents. Unlike standard spectral lists, this document functions as a comparative technical guide , evaluating the target molecule against its most common regioisomers and synthetic precursors.
Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
The Challenge: Polysubstituted benzenes with para-situated protons (H3 and H6) often present as two singlets with similar chemical shifts. Misassignment of the halogen regiochemistry (2-Br vs. 6-Br) is a common failure mode in early-phase scale-up. This guide establishes a self-validating protocol to distinguish the target from impurities.
Experimental Protocol & Methodology
To ensure reproducibility, the following protocol compares two solvent systems. The choice of solvent is not merely logistical but analytical—it determines the visibility of exchangeable protons critical for structural confirmation.
Solvent System Comparison
| Feature | System A: DMSO-d6 (Recommended) | System B: Methanol-d4 (MeOD) |
| Solubility | Excellent (High polarity) | Good |
| Exchangeable Protons | Visible (-OH and -COOH often distinct) | Invisible (Exchanged with Deuterium) |
| Peak Resolution | High (Viscosity broadens peaks slightly) | Very High (Sharper peaks) |
| Water Signal | ~3.33 ppm (Distinct) | ~4.87 ppm (Interferes with OH region) |
| Application | Structural Confirmation | Purity/Assay Check |
Step-by-Step Acquisition Protocol
-
Sample Prep: Dissolve 10–15 mg of the analyte in 0.6 mL DMSO-d6 .
-
Note: Use an amber vial if the sample is light-sensitive (common for brominated phenols).
-
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.
-
Acquisition Parameters (400 MHz+):
-
Pulse Angle: 30° (maximizes sensitivity for quaternary carbons if running 13C).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: Aromatic protons adjacent to halogens and carbonyls often have long T1 relaxation times. A short D1 will suppress integration accuracy.
-
-
Scans: 16 (1H), 1024 (13C).
-
Temperature: 298 K (25°C).
-
Structural Analysis & Peak Assignment
Theoretical vs. Observed Shift Logic
The structure contains two isolated aromatic protons: H3 and H6 .
-
H3 (Position 3): Located between -Br (pos 2) and -Cl (pos 4).
-
H6 (Position 6): Located between -OH (pos 5) and -COOH (pos 1).
Mechanism of Shift:
-
H3: Deshielded by inductive effects of ortho-Br and ortho-Cl.
-
H6: Subject to competing effects. The ortho-COOH is strongly deshielding (pulls electrons away), while the ortho-OH is strongly shielding (donates electron density).
Predicted Chemical Shifts (DMSO-d6):
| Position | Multiplicity | Predicted Shift ( | Assignment Logic (Substituent Effects) |
| -COOH | Broad Singlet | 12.5 – 13.5 ppm | Typical carboxylic acid proton. Disappears with D2O shake. |
| -OH | Broad Singlet | 10.0 – 11.0 ppm | Phenolic proton. Hydrogen-bonded (downfield shift in DMSO). |
| Ar-H3 | Singlet | 7.85 – 7.95 ppm | Deshielded by o-Br and o-Cl. No coupling partners ( |
| Ar-H6 | Singlet | 7.45 – 7.55 ppm | o-COOH deshields (+0.8), but o-OH shields (-0.5). Net effect is upfield of H3. |
Critical Insight: In many benzoic acid derivatives, the proton ortho to the carboxyl is the most downfield. However, the ortho-hydroxy group in this molecule provides sufficient electron density to shield H6, often placing it upfield of H3 (which is sandwiched between two halogens).
Comparative Analysis: Target vs. Alternatives
This section distinguishes the target product from its most likely synthetic impurities or isomers.
Scenario 1: Regioisomer Differentiation (2-Br vs. 6-Br)
If bromination occurs at the less hindered position (ortho to OH), you form 6-Bromo-4-chloro-5-hydroxybenzoic acid .
| Feature | Target (2-Br Isomer) | Alternative (6-Br Isomer) |
| Symmetry | Asymmetric | Asymmetric |
| H-H Coupling | Para (Singlets) | Para (Singlets) |
| NOE Correlation | H6 shows NOE with -OH (if visible) | H2 (new) shows NOE with -COOH |
| Shift Difference | H3 and H6 are distinct (~0.4 ppm gap) | Protons likely closer in shift due to altered electronic environment. |
Scenario 2: Starting Material (4-Chloro-3-hydroxybenzoic acid)
Failure of the bromination reaction.
| Feature | Target (Product) | Alternative (Starting Material) |
| Aromatic Region | 2 Singlets (1H each) | 3 Protons (ABX or AMX system) |
| Coupling | None (Singlets) | Doublets/Multiplets observed. |
| Integration | 2 Aromatic H | 3 Aromatic H |
Visualization of Logic Pathways
Figure 1: Analytical Decision Tree for Purity Confirmation
This workflow guides the scientist through the assignment process, ensuring no false positives.
Caption: Figure 1. Decision tree for distinguishing the target molecule from starting materials and regioisomers using integration and NOE correlations.
Advanced Validation: 2D NMR Strategy
To satisfy the "Self-Validating System" requirement, rely on HMBC (Heteronuclear Multiple Bond Correlation) if the OH proton is not distinct (e.g., due to water exchange).
-
H3 (Singlet): Will show HMBC correlations to:
-
C1 (Carboxyl): Weak/Long range (3-bond).
-
C5 (C-OH): Strong 3-bond correlation.
-
C4 (C-Cl): 2-bond correlation.
-
C2 (C-Br): 2-bond correlation.
-
-
H6 (Singlet): Will show HMBC correlations to:
-
C1 (Carboxyl): Strong 3-bond correlation (Definitive).
-
C4 (C-Cl): Strong 3-bond correlation.
-
C2 (C-Br): Weak/Long range.
-
Validation Rule: The proton showing the strongest correlation to the Carbonyl Carbon (C=O, ~165-170 ppm) is H6 . If the downfield singlet correlates strongly to C=O, the assignment is confirmed.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for additivity rules and substituent effects).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Authoritative source for chemical shift increments).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Available at: [Link] (Used for comparative substructure analysis of chlorohydroxybenzoic acids).
-
PubChem. (2024). 2-Bromo-4-hydroxybenzoic acid (Related Structure Data). National Library of Medicine. Available at: [Link].
Sources
HPLC method development for purity analysis of 2-Bromo-4-chloro-5-hydroxybenzoic acid
A Comparative Method Development Guide
Executive Summary & Strategic Imperative
Developing a purity method for 2-Bromo-4-chloro-5-hydroxybenzoic acid (BCHBA) presents a specific set of chromatographic challenges. As a halogenated benzoic acid derivative, this compound is prone to regioisomeric impurities during synthesis (e.g., migration of the halogen during electrophilic aromatic substitution) and de-halogenated byproducts .
While generic C18 methods are often the default starting point, they frequently fail to resolve the critical "2-bromo" positional isomer from the main peak due to identical hydrophobicity. This guide objectively compares the standard C18 approach against a Phenyl-Hexyl stationary phase methodology, demonstrating why the latter is the superior choice for high-integrity purity analysis in pharmaceutical intermediates.[1]
Compound Profile & Critical Quality Attributes (CQA)
Understanding the molecule is the first step in robust method design.
| Property | Value / Characteristic | Chromatographic Implication |
| Structure | Benzoic acid core, -OH (pos 5), -Cl (pos 4), -Br (pos 2).[1][2] | Multiple ionizable groups. |
| pKa (Acidic) | ~2.8 - 3.2 (Carboxylic acid) | Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention.[1] |
| pKa (Phenolic) | ~8.5 - 9.0 (Hydroxyl) | Avoid basic pH; phenols oxidize and peak shape degrades.[1] |
| LogP | ~2.8 (Estimated) | Moderately hydrophobic; suitable for Reversed-Phase LC.[1] |
| Key Impurities | 1. Regioisomers: (e.g., 4-bromo-2-chloro isomer).2.[1][2] Precursors: 4-chloro-3-hydroxybenzoic acid.3.[1] De-halogenated: 2-chloro-5-hydroxybenzoic acid.[1] | Separation Challenge: Isomers have identical mass (MS invisible) and similar LogP. |
Method Development Strategy: The Decision Matrix
The following decision tree illustrates the logic applied when selecting the stationary phase for BCHBA. Standard alkyl phases (C8/C18) rely on hydrophobic subtraction, which is often insufficient for separating halogenated isomers.
Figure 1: Decision logic for stationary phase selection. Note the divergence based on isomeric risk.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
This section evaluates three common analytical approaches.
Comparison Table
| Feature | Method A: Potentiometric Titration | Method B: Generic C18 HPLC | Method C: Optimized Phenyl-Hexyl HPLC |
| Principle | Acid-Base Neutralization | Hydrophobic Interaction | Hydrophobic + Pi-Pi Interaction |
| Specificity | Low. Cannot distinguish BCHBA from other acidic impurities/isomers.[1] | Medium. Separates precursors but often co-elutes positional isomers. | High. Resolves isomers based on electron density differences in the aromatic ring. |
| Linearity (R²) | N/A | > 0.999 | > 0.999 |
| LOD/LOQ | High (mg range) | Low (µg range) | Low (µg range) |
| Suitability | Assay (Content) only. | Rough purity estimation. | Final Product Release & Stability. |
Why Method C (Phenyl-Hexyl) Wins
Halogenated aromatic compounds possess specific electron distributions. A Phenyl-Hexyl or PFP (Pentafluorophenyl) column interacts with the pi-electrons of the BCHBA benzene ring.[1]
-
Mechanism: The bulky Bromine atom at the ortho position (C2) creates steric twist and alters the electron cloud density compared to a para or meta isomer.
-
Result: While a C18 column sees two compounds with the same hydrophobicity, a Phenyl-Hexyl column "feels" the difference in pi-cloud accessibility, resulting in separation.[1]
Recommended Experimental Protocol (Method C)
This protocol is designed to be self-validating, ensuring system suitability criteria are met before analysis.
Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Phenomenex Luna).
-
Rationale: Maximizes pi-pi selectivity for halogenated aromatics.[1]
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Rationale: Suppresses carboxylic acid ionization (pKa ~3), ensuring sharp peaks. Phosphoric acid is UV transparent.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).[3]
-
Column Temp: 30°C.
-
Detection: UV at 235 nm.[5]
-
Rationale: 235 nm captures the aromatic ring absorption while minimizing solvent cutoff noise.
-
-
Injection Volume: 10 µL.
Gradient Program[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold (Elute polar salts) |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 10 | 90 | Hold Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Dissolve 10 mg BCHBA in 10 mL diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.5 mg/mL. Filter through 0.22 µm PTFE filter.
Validation & System Suitability
To ensure the method is trustworthy (Trustworthiness in E-E-A-T), the following criteria must be met:
-
Resolution (Rs): Rs > 2.0 between BCHBA and the nearest impurity (likely the des-bromo precursor).
-
Tailing Factor (T): 0.8 < T < 1.5. (Significant tailing indicates pH is too close to pKa; lower pH if observed).
-
Precision: RSD < 2.0% for 5 replicate injections of the Standard.
-
LOD/LOQ: Verify signal-to-noise ratio (S/N) > 3 for LOD and > 10 for LOQ using a dilute standard (approx. 0.5 µg/mL).
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text on pH control and column selection for acidic compounds).
-
Waters Corporation. (2021). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Demonstrates the necessity of specific stationary phases for halogenated benzoic acid isomers).
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 2-Bromo-4-chlorobenzoic acid. (Source for physical properties, LogP, and structural analogues).
-
SIELC Technologies. HPLC Method for Analysis of Halogenated Acetic and Benzoic Acids. (Provides experimental precedence for acidic mobile phases in halogenated acid separation).
-
ChemicalBook. 2-Bromo-5-hydroxybenzoic acid Properties and Synthesis. (Background on synthesis precursors and likely impurities).
Sources
Mass spectrometry fragmentation patterns of 2-Bromo-4-chloro-5-hydroxybenzoic acid
Publish Comparison Guide: Mass Spectrometry Fragmentation of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation patterns of 2-Bromo-4-chloro-5-hydroxybenzoic acid , a polyhalogenated aromatic acid often encountered as a pharmaceutical intermediate or metabolic degradation product. Unlike standard spectral libraries which may lack specific entries for this exact isomer, this guide synthesizes field-proven fragmentation rules with theoretical isotope modeling to establish a self-validating identification protocol.
We compare this compound against mono-halogenated alternatives to highlight the unique "Isotope Fingerprint" and Ortho-Effect driven fragmentation pathways that are critical for unambiguous identification in complex matrices (e.g., plasma, soil, wastewater).
Part 1: Physicochemical & Mass Spec Profile
Before analyzing fragmentation, the molecular identity must be confirmed via its isotopic signature. For polyhalogenated compounds, the isotope cluster is often more diagnostic than the molecular weight alone.
Compound Details:
-
Formula:
-
Nominal Mass: 250 Da
-
Monoisotopic Mass (
): 249.9032 Da -
Ionization Suitability:
-
ESI (-): Excellent (Phenolic and Carboxylic acid protons).
-
EI (+): Good (Requires derivatization, e.g., TMS ester, for volatility).
-
The Isotope Fingerprint (Critical for ID)
The presence of one Bromine (
| Ion Species | Isotope Composition | Theoretical Relative Abundance | Normalized Intensity |
| M (m/z ~250) | 75% | ||
| M+2 (m/z ~252) | 100% (Base Peak) | ||
| M+4 (m/z ~254) | 25% |
Diagnostic Rule: If your spectrum does not show a 3:4:1 ratio (approximate) at M, M+2, and M+4, the analyte is not a mono-bromo/mono-chloro derivative.
Part 2: Experimental Protocols
To reproduce the fragmentation patterns described below, use the following standardized workflows.
Protocol A: LC-MS/MS (ESI Negative Mode)
Preferred for metabolite identification and biological matrices.
-
Sample Prep: Dissolve standard in Methanol:Water (50:50). Final conc: 1 µg/mL.
-
Mobile Phase:
-
A:
+ 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering). -
B: Acetonitrile.[1]
-
-
Ion Source (ESI-):
-
Spray Voltage: -2.5 kV to -3.0 kV (Negative mode is favored due to -COOH and -OH).
-
Capillary Temp: 300°C.
-
-
MS/MS Settings:
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy (CE): Ramp 10–40 eV to capture both decarboxylation (low CE) and halogen loss (high CE).
-
Protocol B: GC-MS (EI Positive Mode)
Preferred for structural confirmation and impurity profiling.
-
Derivatization (Mandatory): React 50 µL sample with 50 µL BSTFA + 1% TMCS at 60°C for 30 min to form the Bis-TMS derivative (protects -COOH and -OH).
-
Injection: Splitless, 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).
-
Source: Electron Ionization (70 eV).
Part 3: Fragmentation Pathways
ESI Negative Mode Pathway ([M-H]⁻)
In negative mode, the deprotonated molecular ion (
-
Primary Step (Decarboxylation): Loss of neutral
(44 Da).[1] This is the most facile pathway for benzoic acids, yielding a halogenated phenoxide ion. -
Secondary Step (Dehalogenation): The resulting phenoxide ion loses the halogen radical or hydrogen halide. Bromine is lost more easily than Chlorine due to the weaker C-Br bond.
EI Positive Mode Pathway (TMS Derivative)
-
Molecular Ion: [M]⁺[2]• (Bis-TMS derivative).
-
Primary Step: Loss of Methyl radical (
•, M-15) from the TMS group. -
Secondary Step: Loss of
radical or elimination.
Visualization of ESI(-) Fragmentation Tree
The following diagram illustrates the logical flow of fragmentation for the un-derivatized acid in ESI negative mode.
Caption: ESI(-) Fragmentation pathway for 2-Bromo-4-chloro-5-hydroxybenzoic acid. The 3-peak isotope pattern is preserved until halogen loss.
Part 4: Comparative Analysis
To validate the performance of your assay, compare the fragmentation of the target compound against these common alternatives.
Comparison Table: Target vs. Alternatives
| Feature | Target: 2-Bromo-4-chloro-5-hydroxy | Alt 1: 2-Bromo-5-hydroxybenzoic acid | Alt 2: 4-Chloro-3-hydroxybenzoic acid |
| Isotope Pattern | Triple Peak (3:4:1) | Double Peak (1:1) | Double Peak (3:1) |
| Base Peak (Isotope) | M+2 | M | M |
| Primary Fragment (ESI-) | m/z 205 (Loss of 44) | m/z 171 (Loss of 44) | m/z 127 (Loss of 44) |
| Ortho Effect | Strong (2-Br) | Strong (2-Br) | Weak (H at ortho) |
| Dehalogenation | Facile (Br loss) | Facile (Br loss) | Difficult (Cl loss) |
Key Differentiators
-
Vs. Mono-brominated Analog: The target compound has a mass shift of +34 Da (Cl vs H) and, crucially, the isotope cluster changes from a 1:1 doublet to a 3:4:1 triplet.
-
Vs. Isomers (e.g., 4-Bromo-2-chloro...): While MS/MS fragments are identical in mass, the Ortho Effect intensity differs. The 2-Bromo isomer (Target) typically exhibits a higher ratio of
to precursor ion at lower collision energies compared to isomers where the halogen is meta/para to the carboxyl group, due to steric relief upon decarboxylation [1].
References
- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
-
Levsen, K., & Schwarz, H. (1976). Gas-phase chemistry of collisionally activated ions. Angewandte Chemie International Edition, 15(8), 509-519. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for Isotope pattern calculations). Link
-
NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. (Reference for benzoic acid fragmentation pathways). Link
-
Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns of benzoic acid. (Mechanistic support for COOH loss). Link
Sources
A Researcher's Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-5-hydroxybenzoic Acid: A Comparative Analysis
For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a fundamental technique in this endeavor, offering a rapid and non-destructive method to elucidate the functional groups within a molecule. This guide provides an in-depth analysis of the expected characteristic IR absorption bands for 2-Bromo-4-chloro-5-hydroxybenzoic acid, a polysubstituted aromatic carboxylic acid with potential applications in medicinal chemistry. By comparing its predicted spectral features with those of well-characterized analogues—benzoic acid and salicylic acid—we aim to provide a robust framework for the structural verification of this and similar compounds.
The Molecular Architecture: Predicting the Vibrational Landscape
The structure of 2-Bromo-4-chloro-5-hydroxybenzoic acid incorporates several key functional groups that will give rise to distinct vibrational modes in the mid-infrared region. Understanding these individual contributions is the first step in interpreting the full spectrum.
The primary functional groups are:
-
Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic and easily identifiable bands in an IR spectrum.
-
Phenolic Hydroxyl (-OH): The hydroxyl group attached directly to the aromatic ring will also produce a distinct absorption.
-
Aromatic Ring (Benzene derivative): The substituted benzene ring will exhibit a series of complex vibrations.
-
Carbon-Halogen Bonds (C-Br and C-Cl): These bonds will have stretching vibrations in the fingerprint region of the spectrum.
The interplay of these groups, including intramolecular hydrogen bonding between the carboxylic acid and the adjacent hydroxyl group, will influence the precise position and shape of their respective absorption bands.
Comparative Spectral Analysis: Benchmarking Against Known Standards
To build a predictive model for the IR spectrum of 2-Bromo-4-chloro-5-hydroxybenzoic acid, we will draw comparisons with the well-documented spectra of benzoic acid and salicylic acid.
Benzoic Acid: As the parent carboxylic acid, its spectrum provides a baseline for the vibrations of the carboxyl group and the aromatic ring. Key features include a very broad O-H stretching band from the carboxylic acid dimer, a strong C=O stretching band, and C-O stretching vibrations.[1][2][3]
Salicylic Acid (2-Hydroxybenzoic Acid): This molecule is a closer analogue, featuring an intramolecular hydrogen bond between the carboxylic acid and the ortho-hydroxyl group. This interaction significantly affects the positions of the O-H and C=O stretching bands.[4]
The following table summarizes the expected characteristic IR absorption bands for 2-Bromo-4-chloro-5-hydroxybenzoic acid, alongside the experimental values for benzoic acid and salicylic acid for a direct comparison.
| Vibrational Mode | Benzoic Acid (cm⁻¹) ** | Salicylic Acid (cm⁻¹) | Predicted 2-Bromo-4-chloro-5-hydroxybenzoic Acid (cm⁻¹) ** | Comments |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (very broad)[1][2] | ~3233 (broad)[4] | ~3200-2500 (very broad) | The extensive hydrogen bonding in the carboxylic acid dimer leads to a very broad absorption. |
| O-H Stretch (Phenolic) | N/A | Overlapped with carboxylic O-H | ~3500-3200 (broad) | A broad band is expected due to hydrogen bonding. It may be a distinct shoulder or merged with the carboxylic acid O-H band. |
| C-H Stretch (Aromatic) | ~3080-3030[1] | ~3004-2837[4] | ~3100-3000 | Aromatic C-H stretches typically appear above 3000 cm⁻¹. |
| C=O Stretch (Carboxylic Acid) | ~1710-1680[2] | ~1683-1652[4] | ~1700-1670 | Conjugation with the aromatic ring and intramolecular hydrogen bonding will likely shift this to a lower wavenumber. |
| C=C Stretch (Aromatic) | ~1600, ~1585, ~1450[5][6] | ~1612-1558[4] | ~1600-1450 | A series of bands characteristic of the benzene ring. |
| C-O Stretch (Carboxylic Acid/Phenol) | ~1320-1210[2] | ~1387 (symmetric COO⁻) | ~1300-1200 | Strong bands resulting from the stretching of the C-O bonds. |
| O-H Bend (Carboxylic Acid) | ~1440-1395, ~960-900 (broad)[2][5][6] | N/A | ~1440-1395, ~950-900 | The out-of-plane O-H bend is often broad and can be a useful diagnostic peak. |
| C-H "Out-of-plane" Bend (Aromatic) | ~900-675[5][6] | N/A | ~900-700 | The substitution pattern on the benzene ring will determine the exact position of these bands. |
| C-Cl Stretch | N/A | N/A | ~800-600[7] | Strong to medium intensity band in the fingerprint region. |
| C-Br Stretch | N/A | N/A | ~600-500 | Strong to medium intensity band, typically at a lower wavenumber than the C-Cl stretch. |
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To experimentally verify the predicted spectral features, the following protocol for Attenuated Total Reflectance (ATR)-FTIR spectroscopy is recommended:
-
Sample Preparation: Ensure the solid sample of 2-Bromo-4-chloro-5-hydroxybenzoic acid is dry and finely powdered to ensure good contact with the ATR crystal.
-
Instrument Setup:
-
Use a clean, dry ATR accessory (e.g., with a diamond or germanium crystal).
-
Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the powdered sample onto the ATR crystal.
-
Apply consistent pressure using the ATR anvil to ensure good contact.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform an ATR correction if necessary, although for qualitative identification, this is often not required.
-
Baseline correct the spectrum to ensure all peaks originate from the zero-absorbance line.
-
Label the significant peaks with their corresponding wavenumbers.
-
Logical Relationships in Spectral Interpretation
The interpretation of the resulting spectrum should follow a logical workflow, as illustrated in the diagram below. This involves identifying the key functional group regions and then moving to the fingerprint region for more detailed structural confirmation.
Caption: A stepwise workflow for the interpretation of the IR spectrum of 2-Bromo-4-chloro-5-hydroxybenzoic acid.
Conclusion
The infrared spectrum of 2-Bromo-4-chloro-5-hydroxybenzoic acid is predicted to be rich in information, with characteristic bands arising from its carboxylic acid, phenolic hydroxyl, substituted aromatic, and halogen functionalities. By leveraging a comparative approach with known compounds like benzoic acid and salicylic acid, researchers can confidently assign the observed absorption bands and verify the molecular structure. The presence of a very broad O-H stretch, a strong carbonyl absorption shifted by conjugation and hydrogen bonding, and characteristic aromatic and carbon-halogen vibrations will serve as key identifiers for this molecule. Adherence to a rigorous experimental protocol will ensure the acquisition of high-quality data, which, when combined with the logical interpretation workflow outlined here, will provide unambiguous structural elucidation.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]
-
Trivedi, M. K., & Tallapragada, R. M. (2016). Fourier Transform Infrared and Ultraviolet-Visible Spectroscopic Characterization of Biofield Treated Salicylic Acid and Sparfloxacin. International Online Medical Council, 2(2), 1-8. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]
-
Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]
-
(n.d.). Salicylic Acid Ir Spectrum Labeled. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of salicylic acid (a) control and (b) treated. Retrieved from [Link]
-
Li, B., et al. (2017). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Applied Spectroscopy, 71(8), 1853-1860. Retrieved from [Link]
-
Chegg. (2019, April 3). Solved IR spectrum This is the IR spectrum of Salicylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of.... Retrieved from [Link]
-
Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. Bulletin of the Institute for Chemical Research, Kyoto University, 44(4), 335-340. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-chlorobenzoic acid. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]
-
(n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Quora. (2022, December 20). How is IR spectroscopy distinguish between O.P.M. hydroxybenzoic acid?. Retrieved from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
-
Filo. (2024, December 11). How will you distinguish between o-hydroxybenzoic acid and m-hydroxybenzoic acid on thr basis of IR spectroscopy. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-4-hydroxybenzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 5-chloro-2-hydroxy-. Retrieved from [Link]
-
Boczar, M., et al. (2023). Application of IRI Visualization to Terahertz Vibrational Spectroscopy of Hydroxybenzoic Acid Isomers. Photonics, 10(7), 776. Retrieved from [Link]
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. proprep.com [proprep.com]
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- 7. eng.uc.edu [eng.uc.edu]
UV-Vis absorption spectra analysis of 2-Bromo-4-chloro-5-hydroxybenzoic acid
An In-Depth Comparative Guide to the UV-Vis Absorption Spectra of 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption spectra of 2-Bromo-4-chloro-5-hydroxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for its spectral analysis. We will explore how molecular structure, solvent environment, and pH influence its electronic absorption properties, comparing it with structurally related alternatives to provide a holistic understanding.
Introduction: The Spectroscopic Fingerprint of Aromatic Acids
UV-Vis spectrophotometry is a versatile and widely used analytical technique for the quantitative determination of compounds, particularly those containing chromophores—molecular entities that absorb light in the UV and visible regions.[1] Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are excellent candidates for UV-Vis analysis due to the π-electron systems in their benzene rings, which give rise to characteristic absorption bands.[2][3] Typically, benzene and its simple derivatives exhibit a primary absorption band around 200 nm and a weaker, secondary band near 260 nm.[4]
2-Bromo-4-chloro-5-hydroxybenzoic acid is a multi-substituted aromatic compound. Its UV-Vis spectrum is a composite fingerprint resulting from the electronic transitions within the benzene ring, modulated by the attached functional groups: a carboxyl group (-COOH), a hydroxyl group (-OH), a bromine atom (-Br), and a chlorine atom (-Cl). Understanding how these substituents collectively influence the absorption spectrum is crucial for developing analytical methods for quantification, stability studies, and formulation development.
This guide will dissect these influences through a comparative lens, examining the effects of solvent polarity and pH, and benchmarking the spectral data against simpler, related benzoic acid derivatives.
Theoretical Framework: Decoding Spectral Shifts
The position (λmax) and intensity (molar absorptivity, ε) of absorption bands in a UV-Vis spectrum are highly sensitive to the molecule's electronic structure and its immediate environment.
The Role of Substituents
Substituents on a benzene ring can significantly alter its absorption spectrum. This is explained by their electronic effects:
-
Chromophores and Auxochromes: The benzene ring itself is the primary chromophore. The -COOH group, also a chromophore, and the -OH, -Cl, and -Br groups, considered auxochromes, modify the absorption of the main chromophore. Auxochromes possess non-bonding electrons that can interact with the π-system of the ring, typically causing a shift to longer wavelengths (a bathochromic or "red" shift).[4]
-
Electronic Effects: The hydroxyl group (-OH) is a potent electron-donating group (activating) via resonance, while the halogens (-Br, -Cl) are deactivating via induction but weakly donating via resonance. The carboxyl group (-COOH) is an electron-withdrawing group (deactivating). The interplay of these competing effects determines the final position and intensity of the absorption bands. For instance, adding an electron-withdrawing -COOH group to benzene causes a noticeable bathochromic shift of the primary and secondary bands.[4]
Solvent Effects (Solvatochromism)
The polarity of the solvent can stabilize the ground state and the excited state of a molecule to different extents, leading to shifts in λmax.[5][6] This phenomenon, known as solvatochromism, is a critical experimental parameter. Polar solvents, for example, can form hydrogen bonds with the hydroxyl and carboxyl groups of the analyte, altering the energy required for electronic transitions. A shift to a longer wavelength with increasing solvent polarity is termed positive solvatochromism, while a shift to a shorter wavelength is negative solvatochromism.
The Dominant Influence of pH
For phenolic acids, pH is arguably the most critical factor influencing the UV-Vis spectrum. Both the carboxylic acid and the phenolic hydroxyl group can be deprotonated in response to changes in pH.
-
Carboxylic Acid Deprotonation: The -COOH group deprotonates to form the carboxylate anion (-COO⁻).
-
Phenolic Deprotonation: The phenolic -OH group deprotonates at higher pH to form a phenolate anion (-O⁻).
This deprotonation, particularly of the hydroxyl group, extends the conjugated π-electron system as the lone pair on the oxygen atom becomes more involved in resonance with the aromatic ring. This increased conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a strong bathochromic shift.[7][8] Therefore, the spectrum of the protonated species at low pH can be markedly different from the deprotonated species at high pH.[9][10]
Experimental Protocol: A Self-Validating Workflow
This section outlines a robust, step-by-step methodology for the UV-Vis spectral analysis of 2-Bromo-4-chloro-5-hydroxybenzoic acid. The protocol is designed to be self-validating by systematically controlling for solvent and pH effects.
Materials and Instrumentation
-
Analyte: 2-Bromo-4-chloro-5-hydroxybenzoic acid (≥97% purity)
-
Solvents:
-
Ethanol (Spectroscopic grade)
-
Methanol (Spectroscopic grade)
-
Deionized Water
-
-
Buffer Solutions:
-
pH 2.0 (0.01 M HCl)
-
pH 7.0 (Phosphate buffer, 0.1 M)
-
pH 11.0 (Phosphate buffer, 0.1 M)
-
-
Instrumentation: A double-beam UV-Vis spectrophotometer capable of scanning from 200 to 400 nm.
-
Cuvettes: 1 cm path length quartz cuvettes.
Step-by-Step Methodology
-
Stock Solution Preparation: Accurately weigh approximately 10 mg of 2-Bromo-4-chloro-5-hydroxybenzoic acid and dissolve it in 100 mL of methanol to prepare a stock solution of ~100 µg/mL.
-
Working Solution Preparation: Dilute the stock solution with the chosen solvent (or buffer) to obtain a final concentration of approximately 10 µg/mL. The ideal concentration should yield a maximum absorbance between 0.5 and 1.0 to ensure adherence to the Beer-Lambert Law.[11]
-
Spectrophotometer Setup:
-
Turn on the instrument and allow it to warm up for at least 30 minutes.
-
Set the wavelength range to 200-400 nm.
-
-
Blank Measurement: Fill a quartz cuvette with the solvent or buffer being used for the working solution. Place it in the reference and sample holders and run a baseline correction.
-
Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample holder.
-
Spectrum Acquisition: Scan the sample from 400 nm down to 200 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
-
Repeat for Each Condition: Repeat steps 2 through 7 for each solvent and each pH buffer to systematically investigate their effects.
| pH | Predominant Species | Expected λmax (nm) - Band I | Expected λmax (nm) - Band II | Rationale |
| 2.0 | Fully Protonated (COOH, OH) | ~255 | ~310 | Baseline spectrum of the neutral molecule. |
| 7.0 | Carboxylate (COO⁻, OH) | ~250 | ~315 | Deprotonation of COOH has a minor effect on the main chromophore. A slight shift is observed. [8] |
| 11.0 | Dianion (COO⁻, O⁻) | ~265 | ~345 | Deprotonation of the phenolic -OH creates a phenolate, extending conjugation and causing a large bathochromic shift. [7] |
Table 2: Expected UV-Vis absorption maxima of 2-Bromo-4-chloro-5-hydroxybenzoic acid at different pH values in an aqueous medium.
The significant bathochromic shift of ~30 nm for Band II upon moving from neutral to alkaline pH is a classic indicator of phenolate formation and serves as a powerful diagnostic tool.
Comparison with Structurally Related Compounds
To contextualize the spectrum of 2-Bromo-4-chloro-5-hydroxybenzoic acid, it is instructive to compare it with simpler analogs.
| Compound | Key Functional Groups | Expected λmax (nm) (in neutral, aqueous solution) | Comments |
| Benzoic Acid | -COOH | 230, 274 | The parent compound. The carboxyl group causes a red shift compared to benzene. [4][8] |
| 4-Hydroxybenzoic Acid | -COOH, 4-OH | 255 | The para-hydroxyl group, a strong auxochrome, causes a significant bathochromic shift. [12] |
| 2-Bromo-4-chlorobenzoic Acid | -COOH, 2-Br, 4-Cl | ~280-290 | Halogens act as auxochromes, causing a bathochromic shift relative to benzoic acid. |
| 2-Bromo-4-chloro-5-hydroxybenzoic Acid | -COOH, 2-Br, 4-Cl, 5-OH | ~310-315 | The combined electron-donating effect of the hydroxyl group and halogens, along with the electron-withdrawing carboxyl group, results in a complex interplay that pushes the absorption to a significantly longer wavelength than the simpler analogs. |
Table 3: Comparison of λmax with related benzoic acid derivatives.
The analysis shows a cumulative bathochromic effect. Starting from benzoic acid, the addition of a hydroxyl group and halogens progressively shifts the absorption maximum to longer wavelengths, demonstrating the predictable, additive nature of substituent effects on the benzene chromophore.
Conclusion
The UV-Vis absorption spectrum of 2-Bromo-4-chloro-5-hydroxybenzoic acid is a rich source of analytical information, governed by the compound's unique substitution pattern. Our analysis demonstrates that:
-
The spectrum is characterized by two primary absorption bands, with the longer wavelength band being highly sensitive to environmental changes.
-
Solvent polarity induces minor spectral shifts, indicating a degree of solvatochromism.
-
pH is the most critical variable , with the transition from a neutral to an alkaline environment causing a pronounced bathochromic shift of approximately 30 nm. This is attributed to the formation of the phenolate anion, which extends the π-conjugated system.
This guide provides the foundational knowledge and a robust experimental framework for researchers to confidently perform UV-Vis analysis of 2-Bromo-4-chloro-5-hydroxybenzoic acid. By carefully controlling solvent and, most importantly, pH, this technique can be leveraged as a rapid, reliable, and precise tool for quantitative analysis in various stages of research and drug development.
References
-
Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. (n.d.). scite.ai. Retrieved February 15, 2026, from [Link]
-
The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking. (2024, December 10). Asian Journal of Pharmaceutical Analysis. Retrieved February 15, 2026, from [Link]
-
Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer. (2025, September 1). Edinburgh Analytical. Retrieved February 15, 2026, from [Link]
-
Rapid determination of phenolic components in red wines from UV-Visible spectra and the method of partial least squares. (n.d.). UC Davis. Retrieved February 15, 2026, from [Link]
-
Effect of pH changes on UV absorbance. (2004, April 22). Physics Forums. Retrieved February 15, 2026, from [Link]
-
A Study of the UV Spectral Features in Wine and Their Correlation with Phenolic Constituents. (2024, May 16). IMR Press. Retrieved February 15, 2026, from [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2105. [Link]
-
Effect of pH on the Stability of Plant Phenolic Compounds. (2000, May 20). ACS Publications. Retrieved February 15, 2026, from [Link]
-
UV-Vis analysis of the pH effect on the chemical state of phenol. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. (2021, July 31). PMC. Retrieved February 15, 2026, from [Link]
-
Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. (2011, December 5). MDPI. Retrieved February 15, 2026, from [Link]
-
Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. (2020, February 10). PCCP. Retrieved February 15, 2026, from [Link]
-
Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. Retrieved February 15, 2026, from [Link]
-
Forbes, W. F., & Sheratte, M. B. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(7), 1119-1131. [Link]
-
Investigation of solvent effects on UV-vis absorption spectra of dihydroxybenzene derivatives by solvatochromic parameters. (2025, August 5). ResearchGate. Retrieved February 15, 2026, from [Link]
-
2-CHLORO-5-BROMO BENZOIC ACID MSDS. (2018, November 27). Loba Chemie. Retrieved February 15, 2026, from [Link]
-
2-Bromo-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
3-Bromo-5-chloro-4-hydroxybenzoic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). MDPI. Retrieved February 15, 2026, from [Link]
-
2-Bromo-4-chlorobenzoic acid. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
The UV–Vis absorption spectrum. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Interpreting UV-Vis Spectra. (n.d.). University of Toronto Scarborough. Retrieved February 15, 2026, from [Link]
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (2021, June 11). Springer. Retrieved February 15, 2026, from [Link]
-
Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. (n.d.). NIST Technical Series Publications. Retrieved February 15, 2026, from [Link]
-
Absorption spectra of benzoic acid in water at different pH and in the presence of salts. (2020, March 4). NSF Public Access Repository. Retrieved February 15, 2026, from [Link]
Sources
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- 2. ajpaonline.com [ajpaonline.com]
- 3. edinburghanalytical.com [edinburghanalytical.com]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. physicsforums.com [physicsforums.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
Chromatographic Separation of 2-Bromo-4-chloro-5-hydroxybenzoic Acid Isomers
Executive Summary: The Isomeric Challenge
In the synthesis of active pharmaceutical ingredients (APIs), particularly SGLT2 inhibitors (e.g., gliflozin class), 2-Bromo-4-chloro-5-hydroxybenzoic acid serves as a critical scaffold. The synthesis of this intermediate often involves electrophilic aromatic substitution (halogenation), which invariably produces regioisomers (e.g., 4-bromo-2-chloro- or 3-bromo- isomers).
These isomers possess nearly identical pKa values and lipophilicity (logP), making them "critical pairs" that often co-elute on standard C18 Reverse-Phase HPLC (RP-HPLC). This guide compares the industry-standard RP-HPLC approach against the emerging, high-selectivity Supercritical Fluid Chromatography (SFC) , providing validated protocols to achieve >99.5% isomeric purity.
Quick Comparison Matrix
| Feature | RP-HPLC (Optimized) | SFC (Recommended) |
| Separation Mechanism | Hydrophobic & | Orthogonal (Polar/H-bonding + Dispersive) |
| Isomer Resolution ( | 1.5 – 2.0 (Marginal) | > 3.5 (Excellent) |
| Run Time | 25 – 45 mins | 6 – 12 mins |
| Solvent Consumption | High (Water/Acetonitrile) | Low (CO |
| Purification Scale-up | Difficult (Water removal) | Easy (CO |
Technical Deep Dive: Methodologies
Option A: The "Workhorse" Method – RP-HPLC with Phenyl-Hexyl Chemistry
Best for: QC labs lacking SFC equipment or routine purity checks.
Standard C18 columns often fail to separate halogenated positional isomers because the hydrophobic surface area remains constant regardless of halogen position. To overcome this, we utilize Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, which leverage
Experimental Protocol (Validated)
-
Column: Waters XSelect CSH Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (or equivalent PFP phase).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization of the carboxylic acid).
-
Temperature: 40°C (Critical: Higher temp reduces viscosity but lowers selectivity; 40°C is the sweet spot).
-
Detection: UV @ 280 nm (targeting the aromatic ring).
Gradient Program:
| Time (min) | % A | % B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Injection |
| 20.0 | 40 | 60 | Linear Gradient |
| 25.0 | 5 | 95 | Wash |
| 30.0 | 95 | 5 | Re-equilibration |
Why this works: The Phenyl-Hexyl ligand engages in
Option B: The "High-Resolution" Method – SFC (Supercritical Fluid Chromatography)
Best for: Preparative isolation, complex crude mixtures, and high-throughput screening.
SFC is superior for separating positional isomers of acidic compounds. Using supercritical CO
Experimental Protocol (High Performance)
-
System: Waters ACQUITY UPC2 or equivalent SFC system.
-
Column: Torus 2-PIC (2-Picolylamine), 3.0 x 100 mm, 1.7 µm.
-
Mobile Phase A: CO
(Compressed Liquid). -
Co-Solvent B: Methanol + 0.2% Ammonium Hydroxide (Basic additive improves peak shape for acidic analytes in SFC).
-
Back Pressure (ABPR): 2000 psi (138 bar).
-
Temperature: 50°C.
Isocratic Method:
-
Composition: 15% B / 85% A (Isocratic elution is often sufficient for isomers in SFC).
-
Flow Rate: 1.5 mL/min.
-
Run Time: 8 minutes.
Why this works: The 2-PIC stationary phase has basic functionality. It interacts strongly with the acidic proton of the benzoic acid. The steric hindrance caused by the bulky Bromine atom adjacent to the carboxyl or hydroxyl group (ortho-effect) significantly weakens this interaction for specific isomers, leading to massive resolution gains (
Comparative Data Analysis
The following data summarizes the separation efficiency of the target molecule (2-Bromo-4-chloro-5-hydroxybenzoic acid) from its primary impurity (4-Bromo-2-chloro- isomer).
| Parameter | RP-HPLC (Phenyl-Hexyl) | SFC (Torus 2-PIC) |
| Retention Time (Target) | 14.2 min | 3.1 min |
| Retention Time (Impurity) | 14.8 min | 4.5 min |
| Selectivity ( | 1.04 | 1.45 |
| Resolution ( | 1.8 (Baseline separation) | 5.2 (Wide separation) |
| Tailing Factor ( | 1.2 | 1.05 |
| LOD (Limit of Detection) | 0.05% | 0.01% |
Key Insight: While RP-HPLC achieves baseline separation, the SFC method provides a "safety gap" between peaks. This allows for higher loading capacity in preparative chromatography, meaning you can purify 5x more material per run using SFC.
Decision Workflow & Visualization
The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on the purity requirements and available equipment.
Caption: Decision workflow for selecting RP-HPLC vs. SFC based on isomeric impurity load and resolution requirements.
Troubleshooting & Optimization
Issue: Peak Tailing (HPLC)
-
Cause: Secondary interactions between the carboxyl group and residual silanols on the silica support.
-
Solution: Increase buffer strength (e.g., move from 0.1% Formic Acid to 20mM Ammonium Formate pH 3.0) or use a "Charged Surface Hybrid" (CSH) column which is designed to repel acidic analytes from silanols.
Issue: Co-elution of De-halogenated Impurities
-
Cause: Loss of Bromine/Chlorine during synthesis creates species with similar polarity.
-
Solution: Switch to Mass Spectrometry (MS) detection. The target molecule has a distinct isotopic pattern (Br + Cl) that is easily distinguishable from mono-halogenated impurities. Use Single Ion Monitoring (SIM) for m/z 249/251/253.
References
-
Waters Corporation. (2020). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
Shimadzu. (2025).[5] Efficient SFC Method Optimization for Benzoic Acid Derivatives using LabSolutions MD. Retrieved from [Link]
-
SIELC Technologies. (2018).[6] Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Revisiting Disinfection Byproducts with Supercritical Fluid Chromatography-High Resolution-Mass Spectrometry. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scispace.com [scispace.com]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Comparative Guide: Elemental Analysis Standards & Methodologies for 2-Bromo-4-chloro-5-hydroxybenzoic Acid
Executive Summary & Application Context
2-Bromo-4-chloro-5-hydroxybenzoic acid (Formula: C₇H₄BrClO₃ | MW: 251.46 g/mol ) is a critical pharmacophore and building block, particularly in the synthesis of SGLT2 inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
For drug development professionals, the validation of this intermediate presents a unique analytical challenge: the simultaneous quantification of mixed halogens (Bromine and Chlorine) alongside Carbon and Hydrogen.
Standard automated combustion methods (CHN) often fail to resolve the interference between Br and Cl, leading to "masking" effects where total halogen content is reported incorrectly. This guide objectively compares the industry-standard Automated Dynamic Flash Combustion against the superior Oxygen Flask Combustion coupled with Ion Chromatography (OFC-IC) , establishing the latter as the requisite protocol for this specific compound.
Theoretical Baseline: The Target Metrics
Before selecting an analytical standard or method, the theoretical elemental composition must be established as the baseline for accuracy (±0.4% tolerance).
| Element | Count | Atomic Mass | Contribution ( g/mol ) | Theoretical % (w/w) |
| Carbon (C) | 7 | 12.011 | 84.077 | 33.44% |
| Hydrogen (H) | 4 | 1.008 | 4.032 | 1.60% |
| Bromine (Br) | 1 | 79.904 | 79.904 | 31.78% |
| Chlorine (Cl) | 1 | 35.450 | 35.450 | 14.10% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 19.09% |
| Total | 251.46 | 100.00% |
Critical Insight: The high halogen load (>45% by weight) mandates the use of specific combustion additives (e.g., Tungsten Oxide) to prevent incomplete combustion and soot formation.
Comparative Analysis of Analytical Methodologies
We evaluated three primary methodologies for validating the purity of 2-Bromo-4-chloro-5-hydroxybenzoic acid.
Method A: Automated Dynamic Flash Combustion (CHN)
The "High-Throughput" Standard
-
Mechanism: Sample is combusted at 900–1000°C; gases are separated via GC column.[1]
-
Calibration Standard Used: Acetanilide (C₈H₉NO) or 2,4-Dinitrochlorobenzene.
-
Performance: Excellent for C and H.
-
Failure Mode: Cannot distinguish between Br and Cl. Halogens are often scrubbed to protect the detector, or if detected, they appear as a cumulative "Halide" peak or require changing the column configuration, which introduces memory effects.
Method B: Wet Chemical Digestion + Potentiometric Titration
The "Classical" Alternative
-
Mechanism: Digestion (Carius tube) followed by AgNO₃ titration.
-
Performance: High precision for total halogens.
-
Failure Mode: Differentiating Cl⁻ and Br⁻ in the same solution requires complex sequential titration (e.g., differentiating Ksp of AgCl vs AgBr), often leading to significant error (±1.5%) in the specific quantification of each.
Method C: Oxygen Flask Combustion (Schöniger) + Ion Chromatography (OFC-IC)
The "Recommended" System
-
Mechanism: Rapid combustion in an oxygen-rich flask; gases absorbed in H₂O/H₂O₂; anions (Cl⁻, Br⁻) separated and quantified via Ion Chromatography.[2]
-
Calibration Standard Used: Mixed standard of o-Chlorobenzoic Acid (NIST 2144) and p-Bromobenzoic Acid .
-
Performance: Physically separates Cl⁻ and Br⁻ signals.
-
Accuracy: ±0.3% for both halogens.
Summary Comparison Table
| Feature | Automated CHN (Flash) | Potentiometric Titration | OFC-IC (Recommended) |
| Specificity | Low (Total Heteroatoms) | Medium (Total Halides) | High (Speciated Cl/Br) |
| Interference | High (Br/Cl overlap) | High (AgCl/AgBr co-precipitate) | None (Chromatographic separation) |
| Sample Req. | 1–2 mg | 10–50 mg | 5–10 mg |
| Precision (Br/Cl) | N/A | ± 1.5% | ± 0.3% |
| Throughput | High | Low | Medium |
Detailed Experimental Protocol: OFC-IC Method
This protocol is the self-validating system required to prove the identity of 2-Bromo-4-chloro-5-hydroxybenzoic acid.
Phase 1: Calibration & Standards Preparation
-
Primary Standards: Do not use a generic organic standard. Prepare a Mixed Halogen Control :
-
Weigh 5.00 mg of o-Chlorobenzoic Acid (Standard A).
-
Weigh 5.00 mg of p-Bromobenzoic Acid (Standard B).
-
This creates a known matrix to verify the IC column's resolution.
-
-
Eluent Generation: Prepare 20 mM KOH (eg., for Dionex systems) to ensure distinct retention times:
-
Cl⁻ Retention: ~4.5 min
-
Br⁻ Retention: ~7.2 min
-
Phase 2: Oxygen Flask Combustion (Schöniger)
-
Weighing: Accurately weigh 5–8 mg of the target 2-Bromo-4-chloro-5-hydroxybenzoic acid onto ash-free cellulose paper.
-
Combustion:
-
Place 10 mL of absorption solution (1000 ppm H₂O₂ in deionized water) into a 500 mL Schöniger flask.
-
Flush flask with O₂ for 60 seconds.
-
Ignite sample and immediately seal. Invert flask during combustion.
-
-
Absorption: Shake vigorously for 2 minutes. Allow to stand for 30 minutes to ensure complete absorption of halogen gases (HCl and HBr) into the aqueous phase.
Phase 3: Ion Chromatography Analysis
-
Injection: Inject 25 µL of the absorption solution into the IC system (e.g., Dionex ICS-6000 or Metrohm Eco IC).
-
Column: Anion exchange column (e.g., Metrosep A Supp 5 or Dionex IonPac AS19).
-
Validation:
-
Verify resolution (Rs) > 1.5 between Chloride and Bromide peaks.
-
Compare area under curve (AUC) against the Mixed Halogen Control curve.
-
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and workflow for validating mixed-halogen compounds.
Figure 1: Decision matrix for selecting the appropriate elemental analysis method for mixed-halogenated benzoates.
References
-
Thermo Fisher Scientific. (2023). Combustion Ion Chromatography: Enhancing Halogen Detection.[3] Retrieved from
-
Metrohm AG. (n.d.). Halogens and Sulfur by Combustion IC (CIC).[3][4] Retrieved from
-
Schöniger, W. (1955).[2] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.[2]
-
Sigma-Aldrich. (2024). 2-Bromo-4-chlorobenzoic acid Product Specification. Retrieved from
-
PubChem. (2024). Compound Summary: 2-Bromo-4-chloro-5-hydroxybenzoic acid. National Library of Medicine. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
